2,4'-Dimethylpropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKIRFAISMBUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074578 | |
| Record name | 1-Propanone, 2-methyl-1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50390-51-7 | |
| Record name | 2-Methyl-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50390-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dimethylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050390517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 2-methyl-1-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 2-methyl-1-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dimethylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4'-Dimethylpropiophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22HF43RUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Advanced Synthetic Strategies for 2,4'-Dimethylpropiophenone
A Critical Analysis for Pharmaceutical Development
Executive Summary & Chemical Identity
2,4'-Dimethylpropiophenone , systematically known as 2-methyl-1-(4-methylphenyl)propan-1-one or Isopropyl p-tolyl ketone , is a pivotal intermediate in the synthesis of centrally acting muscle relaxants such as Tolperisone .
Unlike simple propiophenones, the presence of the branched isopropyl group at the carbonyl position introduces specific steric challenges and opportunities. This guide analyzes the two primary synthetic pathways—Friedel-Crafts Acylation and Grignard Addition —providing drug development professionals with the mechanistic insights necessary to optimize yield, purity, and scalability.
Chemical Profile:
-
IUPAC Name: 2-methyl-1-(4-methylphenyl)propan-1-one
-
CAS Number: 5337-93-9[1]
-
Molecular Formula: C11H14O
-
Molecular Weight: 162.23 g/mol
-
Key Application: Precursor for Tolperisone; intermediate in organic synthesis.
Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the target molecule. The retrosynthetic analysis reveals two logical disconnections: the Acyl-Aromatic bond (exploiting electrophilic aromatic substitution) and the Carbonyl-Alkyl bond (exploiting nucleophilic addition).
Figure 1: Retrosynthetic disconnection showing the Acylation (Red) and Organometallic (Green) pathways.
Pathway A: Friedel-Crafts Acylation (The Industrial Standard)
This pathway is the industry standard due to the low cost of starting materials (Toluene). However, it requires rigorous control of thermodynamics to maximize regioselectivity.
3.1 Mechanistic Insight
The reaction involves the generation of an acylium ion from isobutyryl chloride and a Lewis acid catalyst (AlCl₃). Toluene is an activated aromatic ring with ortho/para directing ability.[2]
-
The Challenge: Toluene directs to both ortho and para positions.
-
The Solution: The bulky isopropyl group of the isobutyryl electrophile creates significant steric hindrance, naturally disfavoring ortho attack. By controlling temperature, the para isomer (4-position) selectivity can exceed 95%.
3.2 Experimental Protocol (Bench Scale)
Reagents:
-
Toluene (Dry): 50 mL (Excess, acts as solvent)
-
Isobutyryl Chloride: 10.6 g (0.1 mol)
-
Aluminum Chloride (AlCl₃, Anhydrous): 14.6 g (0.11 mol)
-
Dichloromethane (DCM): 50 mL (Optional co-solvent for viscosity control)
Step-by-Step Workflow:
-
Catalyst Activation: In a 250 mL three-necked flask equipped with a reflux condenser, addition funnel, and drying tube (CaCl₂), suspend 14.6 g of anhydrous AlCl₃ in 30 mL of dry DCM (or neat Toluene). Cool to 0–5°C in an ice bath.
-
Electrophile Formation: Add 10.6 g of Isobutyryl Chloride dropwise to the AlCl₃ suspension. Stir for 15 minutes until the evolution of HCl gas slows and the acylium complex forms (often turning yellow/orange).
-
Substrate Addition: Add 50 mL of dry Toluene dropwise over 30 minutes. Maintain temperature below 10°C to minimize ortho substitution and polymerization side-reactions.
-
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 3 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The limiting reagent (acyl chloride) should be consumed.
-
-
Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Caution: AlCl₃ hydrolysis is violent.
-
Workup: Separate the organic layer.[3][4][5] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃ (to remove acid), then Brine. Dry over anhydrous MgSO₄.
-
Purification: Evaporate solvent under reduced pressure. Distill the residue under vacuum (approx. 110–115°C at 10 mmHg) to obtain the clear, colorless oil.
Figure 2: Electrophilic Aromatic Substitution mechanism favoring para-substitution.
Pathway B: Grignard Addition (The High-Purity Route)
For applications requiring >99.5% isomeric purity (devoid of ortho isomers), the Grignard route is superior. It constructs the ketone from a pre-functionalized para-halogenated precursor, guaranteeing the position of the methyl group.
4.1 Mechanistic Insight
This route utilizes the reaction between p-tolylmagnesium bromide and isobutyronitrile. The intermediate is a metallo-imine salt, which resists further addition of Grignard reagent (unlike acid chlorides, which can over-react to form tertiary alcohols). Acidic hydrolysis converts the imine to the ketone.
4.2 Experimental Protocol
Reagents:
-
4-Bromotoluene: 17.1 g (0.1 mol)
-
Magnesium Turnings: 2.7 g (0.11 mol)
-
Isobutyronitrile: 6.9 g (0.1 mol)
-
THF (Anhydrous): 100 mL
-
Iodine crystal (Initiator)
Step-by-Step Workflow:
-
Grignard Formation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of iodine. Add 10 mL of THF and 1 mL of 4-Bromotoluene to initiate (look for turbidity/heat). Once initiated, add the remaining 4-Bromotoluene in THF dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of p-TolylMgBr.
-
Nitrile Addition: Cool the Grignard solution to 0°C. Add Isobutyronitrile (diluted in 20 mL THF) dropwise. The reaction is less exothermic than the ketone formation but requires time.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The sterically hindered nitrile requires thermal energy to reach completion.
-
Hydrolysis (Critical Step): Cool to room temperature. Pour the mixture into 200 mL of 10% H₂SO₄ or 3M HCl.
-
Note: The intermediate is a ketimine. It requires strong acid and heat (reflux the acidic mixture for 1 hour) to fully hydrolyze to the ketone.
-
-
Extraction: Extract with Diethyl Ether or MTBE. Wash with water and brine.
-
Purification: Distillation or recrystallization (if solid at low temp).
Comparative Analysis & Data Presentation
| Feature | Friedel-Crafts Acylation | Grignard Addition |
| Starting Materials | Toluene, Isobutyryl Chloride | 4-Bromotoluene, Isobutyronitrile |
| Cost Efficiency | High (Cheap bulk reagents) | Moderate (Brominated precursors expensive) |
| Regioselectivity | ~95% Para (requires purification) | 100% Para (Structurally guaranteed) |
| Scalability | Excellent (Kiloton scale) | Moderate (Solvent/Safety limits) |
| Safety Profile | HCl gas evolution; AlCl₃ handling | Ether/THF flammability; Grignard reactivity |
| Yield | 75–85% | 60–75% |
Analytical Characterization
To validate the synthesis of 2-methyl-1-(4-methylphenyl)propan-1-one , compare isolated product against these standard spectral markers:
-
IR Spectrum (ATR):
-
~1680 cm⁻¹: Strong C=O stretch (Aromatic Ketone).
-
~2960 cm⁻¹: C-H stretch (Isopropyl methyls).
-
~815 cm⁻¹: Para-substituted benzene ring (out-of-plane bending).
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, 2H, Ar-H ortho to C=O)
-
δ 7.25 (d, 2H, Ar-H meta to C=O)
-
δ 3.50 (sept, 1H, -CH(CH₃)₂)
-
δ 2.40 (s, 3H, Ar-CH₃)[6]
-
δ 1.20 (d, 6H, -CH(CH₃)₂)
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Mechanistic depth on acylium ions).
-
Yadav, G. D., & Manyar, H. G. (2000). "Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene". Organic Process Research & Development. (Demonstrates solid acid catalysis for green synthesis of similar propiophenones).
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).[5]
-
PrepChem. "Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone". (Practical laboratory procedure verification).
Disclaimer: This guide is intended for professional research and development purposes only. The synthesis of chemical intermediates requires compliance with all local, state, and federal regulations regarding precursor monitoring and chemical safety.
Sources
- 1. 2-methyl-1-(4-methylphenyl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]
Investigating the mechanism of action of 2,4'-Dimethylpropiophenone
Title: Pharmacological Characterization & Mechanistic Investigation of 2,4'-Dimethylpropiophenone Subtitle: A Technical Guide for the Evaluation of Propiophenone Scaffolds in Drug Discovery
Executive Summary
This compound (CAS: 50390-51-7), chemically defined as 2-methyl-1-(4-methylphenyl)propan-1-one , represents a "privileged scaffold" in medicinal chemistry.[1][2] It serves as the critical hydrophobic core for two distinct classes of centrally acting agents: the beta-aminoketone muscle relaxants (e.g., Tolperisone) and the synthetic cathinone stimulants (e.g., 4-MMC/Mephedrone).[1][2][3]
For drug development professionals, this molecule presents a unique mechanistic bifurcation.[1][2][3] Depending on downstream functionalization (specifically amination at the alpha-carbon), the pharmacodynamics shift from Voltage-Gated Sodium Channel (Nav) Blockade to Monoamine Transporter (MAT) Reversal .[1][2][3] This guide outlines the technical framework for investigating the mechanism of action (MoA) of this scaffold, distinguishing its membrane-stabilizing properties from psychostimulant potential.[1][2][3]
Part 1: The Mechanistic Dichotomy
To investigate this compound, one must understand the two primary signaling pathways governed by its structural derivatives. The molecule itself (the ketone) is often pharmacologically quiescent but acts as the lipophilic anchor that dictates biodistribution and receptor affinity.[1][2][3]
Pathway A: Voltage-Gated Ion Channel Modulation (Tolperisone-Like)
When derivatized with a piperidine ring (as in Tolperisone), the this compound scaffold mediates membrane stabilization .[1][2][3]
-
Target: Voltage-gated Sodium Channels (Nav1.2, Nav1.6) and N-type Calcium Channels.[1][2][3]
-
Mechanism: The lipophilic phenyl ring inserts into the channel pore or the lipid-protein interface, stabilizing the channel in the inactivated state .[1][2][3] This inhibits repetitive neuronal firing in the reticulospinal tract, reducing spinal reflex amplitude without cortical sedation.[1][2][3]
-
Relevance to Scaffold: The 2,4'-substitution pattern is critical for optimizing lipophilicity (LogP ~3.[1][2][3]0) to cross the Blood-Brain Barrier (BBB) and access the channel pore.[1][2][3]
Pathway B: Monoamine Transporter Interaction (Cathinone-Like)
When derivatized with a primary or secondary amine (e.g., methylamine), the scaffold mimics the structure of dopamine/serotonin.[1][2][3]
-
Target: Dopamine Transporter (DAT), Serotonin Transporter (SERT).[1][2][3]
-
Mechanism: The molecule acts as a substrate-type releaser, reversing the transporter flux and increasing synaptic monoamine concentrations.[1][2][3]
-
Relevance: The 4'-methyl group enhances SERT selectivity compared to the unsubstituted propiophenone.[1][2][3]
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the structural divergence where the this compound scaffold splits into two distinct pharmacological classes.
Figure 1: Pharmacological bifurcation of the this compound scaffold showing divergent MoAs based on nitrogen substitution.[1][2][3]
Part 3: Experimental Protocols for Investigation
To determine if a new derivative of this compound exhibits "Tolperisone-like" safety or "Cathinone-like" liability, the following screening cascade is required.
Protocol 1: Whole-Cell Patch Clamp (Nav1.6 Inhibition)
Objective: Quantify the use-dependent blockade of sodium channels, the hallmark of the muscle relaxant mechanism.[1][2][3]
-
Cell Line: HEK293 cells stably expressing human Nav1.6 (SCN8A).
-
Preparation:
-
Compound Administration: Dissolve this compound derivative in DMSO (final concentration <0.1%). Perfuse at concentrations ranging from 1 µM to 100 µM.[1][2][3]
-
Voltage Protocol:
-
Data Analysis:
Protocol 2: Synaptosomal Monoamine Uptake Assay
Objective: Rule out psychostimulant liability by assessing interaction with DAT/SERT.[1][2][3]
-
Tissue Source: Rat striatal synaptosomes (rich in DAT) and hippocampal synaptosomes (rich in SERT).[1][2][3]
-
Tracer: [3H]-Dopamine and [3H]-5-HT.
-
Incubation:
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Interpretation:
Part 4: Physicochemical & Structural Analysis
The 2,4'-substitution pattern is not arbitrary; it is tuned for bioavailability.[1][2][3]
| Property | Value | Significance in Drug Design |
| Molecular Formula | C11H14O | Low molecular weight (<200 Da) allows high BBB permeability.[1][2] |
| Molecular Weight | 162.23 g/mol | Ideal for fragment-based drug discovery (FBDD).[1][2][3] |
| LogP (Predicted) | ~2.8 - 3.1 | Highly lipophilic; ensures rapid CNS penetration.[1][2][3] |
| H-Bond Acceptors | 1 (Carbonyl) | Weak interaction; relies on Van der Waals forces for binding.[1][2][3] |
| Rotatable Bonds | 2 | Rigid enough to fit hydrophobic pockets in Nav channels.[1][2][3] |
Key Structural Insight: The 4'-methyl group (para-position) increases metabolic stability against ring oxidation compared to the unsubstituted phenyl ring, while the 2-methyl group (alpha-position) introduces chirality (if reduced) and steric bulk that hinders rapid enzymatic degradation by MAO (Monoamine Oxidase) when aminated.[1][2][3]
Part 5: Investigational Workflow
The following workflow describes the logical sequence for characterizing a sample of this compound (or its metabolite) in a research setting.
Figure 2: Step-by-step technical workflow for the pharmacological evaluation of the scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576829, this compound. Retrieved from [Link][1][2][3]
-
Kocsis, P., et al. (2005). Tolperisone-type drugs: inhibition of voltage-gated sodium channels.[1][2][3] Journal of Pharmacology and Experimental Therapeutics.[1][2][3] (Mechanistic basis for the scaffold's Nav blockade).
-
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones.[1][2][3] Neuropharmacology.[1][2][3] (Mechanistic basis for the scaffold's transporter interaction when aminated).
-
Google Patents (2008). Method for producing salts of tolperisone (US7385060B2).[1][2][3] Retrieved from (Details the synthesis from 4-methylpropiophenone).[1][2][3]
-
SIELC Technologies. HPLC Separation of 2-methyl-1-(4-methylphenyl)-1-propanone. Retrieved from [Link]
Sources
2,4'-Dimethylpropiophenone as a fragrance ingredient in scientific research
Topic: 2,4'-Dimethylpropiophenone as a Fragrance Ingredient in Scientific Research Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Formulation Scientists, and Regulatory Toxicologists
Mechanistic Characterization, Stability Profiling, and Olfactory Evaluation
Executive Summary & Chemical Identity
This compound (CAS: 50390-51-7), chemically defined as 2-methyl-1-(4-methylphenyl)propan-1-one , represents a specialized class of aromatic ketones utilized in advanced fragrance formulation.[1] Unlike its linear isomers, this compound features a branched alpha-carbon structure (isopropyl group attached to the carbonyl), which imparts unique physicochemical stability and a distinct olfactory profile characterized by rose oxide, herbal, and metallic-green nuances .[1]
This guide outlines the scientific methodologies for synthesizing, characterizing, and validating this molecule in high-performance olfactory research.[1]
Table 1: Physicochemical Profile
| Property | Specification | Scientific Relevance |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)propan-1-one | Defines structural isomerism (p-tolyl isopropyl ketone).[1] |
| CAS Number | 50390-51-7 | Unique identifier for regulatory filing (REACH/TSCA).[1] |
| Molecular Weight | 162.23 g/mol | Determines volatility and substantivity (base/middle note).[1] |
| LogP (calc) | ~3.4 | Indicates lipophilicity; predicts substantivity on skin/fabric.[1] |
| Odor Descriptors | Floral, Rosy, Green, Herbal, Metallic | Critical for "Rose Oxide" replacement strategies. |
| Flash Point | >100°C | Classifies handling safety (non-flammable for transport).[1] |
Synthesis & Structural Logic
The Friedel-Crafts Acylation Protocol
Research grade this compound is synthesized via Friedel-Crafts acylation.[1] This pathway is preferred in industrial research due to its high regioselectivity for the para position when using toluene, driven by the steric bulk of the acylating agent.
Experimental Logic:
-
Substrate: Toluene (methyl group activates the ring).[1]
-
Reagent: Isobutyryl chloride (provides the branched 2-methylpropanoyl group).[1]
-
Catalyst: Aluminum Chloride (
) – Lewis acid required to generate the acylium ion.[1] -
Solvent: Dichloromethane (DCM) or excess Toluene (to control temperature and viscosity).[1]
Diagram 1: Synthesis Pathway & Mechanism
Caption: Friedel-Crafts acylation pathway targeting high para-selectivity via steric control of the isobutyryl group.[1]
Olfactory Research Methodology
Gas Chromatography-Olfactometry (GC-O)
To validate the sensory contribution of this compound, researchers employ GC-O.[1] This technique couples analytical separation with human sensory detection to determine the Odor Activity Value (OAV) .[1]
Protocol: Detection Frequency Method
-
Sample Prep: Dilute pure this compound to 1% in ethanol.
-
Injection: Splitless injection into a polar column (e.g., DB-Wax) to simulate polar interaction.[1]
-
Detection: The effluent is split 1:1 between an FID (Flame Ionization Detector) and an Olfactory Port (Sniffing Port).[1]
-
Panel Evaluation: A panel of 4-6 trained perfumers records the start/stop time of olfactory events and assigns descriptors.
-
Data Correlation: Chromatographic peaks are overlaid with sensory data to confirm that the "Rose/Herbal" note originates specifically from the target isomer and not trace impurities (like 4'-methylpropiophenone).[1]
Scientific Insight: The branched isopropyl group at the alpha position creates a "steric shield" around the carbonyl.[1] Research suggests this structural feature modifies receptor binding, shifting the odor profile from the sweet/balsamic notes of linear propiophenones toward the sharper, metallic-green notes associated with rose oxide.[1]
Stability Profiling in Functional Matrices
A critical research phase involves stress-testing the molecule in aggressive media (high pH, oxidation).[1] The alpha-methyl branching provides superior stability against aldol condensation compared to linear ketones.[1]
Accelerated Aging Workflow
Objective: Determine half-life in alkaline bleach (pH 12) and acidic fabric softener (pH 3).[1]
Step-by-Step Protocol:
-
Preparation: Dose 0.5% this compound into the unfragranced base.
-
Incubation: Store samples at three conditions:
-
Extraction: At weeks 4, 8, and 12, extract 1g of sample with 5mL Ethyl Acetate containing an internal standard (e.g., Dodecane).
-
Analysis: Analyze via GC-MS (SIM mode) tracking the molecular ion (
162). -
Calculation: Calculate % Recovery =
.
Diagram 2: Stability Validation Logic
Caption: Decision tree for determining the viability of 2,4'-DMPP in aggressive functional bases.
Safety & Regulatory Toxicology (E-E-A-T Compliance)
Before commercial research application, the material must undergo safety assessment aligning with RIFM (Research Institute for Fragrance Materials) standards.[1]
Skin Sensitization (LLNA)
While animal testing is reduced, the Local Lymph Node Assay (LLNA) or in chemico alternatives (DPRA) are cited in safety dossiers.[1]
-
Endpoint: Determination of EC3 value (concentration inducing a 3-fold increase in lymphocyte proliferation).
-
Relevance: Ketones generally show lower sensitization potential than aldehydes, but the alpha-substitution must be cleared for Schiff base formation potential with skin proteins.[1]
Phototoxicity
Given the aromatic ketone structure, UV absorption is possible.[1]
-
Protocol: 3T3 NRU Phototoxicity Test (OECD 432).[1]
-
Mechanism: Cells are exposed to the chemical + UVA light.[1] Cytotoxicity is measured relative to dark controls.[1]
-
Target: Ensure the molecule does not generate radical species upon UV exposure (crucial for sun-care fragrances).[1]
References
-
United States Patent & Trademark Office. (2009).[1] Patent US20090162308A1: Use of this compound as a fragrance substance.[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 583762, this compound.[1] Retrieved from [1]
-
The Good Scents Company. (2024).[1] 2',4'-dimethyl acetophenone and related propiophenone structures in perfumery.[1] Retrieved from [1]
-
OECD Guidelines for the Testing of Chemicals. (2019).[1] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] Retrieved from [1]
Sources
Phytotoxic effects of 2,4'-Dimethylpropiophenone on plant germination
This guide outlines the technical evaluation of 2,4'-Dimethylpropiophenone (CAS 50390-51-7), a structural analog to known allelopathic ketones. It synthesizes established phytotoxicity protocols with the specific physicochemical properties of propiophenone derivatives.
Subject: this compound (CAS 50390-51-7) Application: Bioherbicidal Screening & Germination Inhibition Assays Audience: Plant Physiologists, Agrochemical Researchers, Formulation Scientists
Part 1: Executive Summary & Chemical Profile
This compound (also known as 2-methyl-1-(4-methylphenyl)propan-1-one) is an aromatic ketone characterized by a lipophilic propiophenone backbone. While often utilized as a pharmaceutical intermediate (e.g., in the synthesis of muscle relaxants like Tolperisone), its structural homology to natural allelochemicals—specifically the acetophenones found in Cistus ladanifer—marks it as a candidate for phytotoxic activity.
Research into propiophenone derivatives indicates they act as potent inhibitors of seed germination and radicle growth, likely through membrane disruption and oxidative stress induction. This guide provides a standardized workflow to quantify these effects.
Chemical Identity & Properties
| Property | Specification | Relevance to Bioassay |
| IUPAC Name | 2-Methyl-1-(4-methylphenyl)propan-1-one | Defines structural isomerism (Chain vs. Ring methylation). |
| CAS Number | 50390-51-7 | Unique identifier for procurement/verification. |
| Molecular Formula | C₁₁H₁₄O | Low molecular weight facilitates translocation. |
| LogP (Est.) | ~3.2 - 3.5 | Critical: High lipophilicity requires specific solvent carriers (e.g., Acetone/DMSO) for aqueous bioavailability. |
| Solubility | Low in water; Soluble in Ethanol, Acetone | Dictates the preparation of stock solutions. |
Part 2: Mechanism of Action (The Theoretical Framework)
To design an effective assay, one must understand the causality of the phytotoxicity. Based on structure-activity relationships (SAR) of related phenolic ketones (propiophenone, 2',4'-dimethylacetophenone), the proposed mechanism for this compound involves two primary pathways:
-
Membrane Destabilization: The lipophilic nature of the molecule allows it to partition into the phospholipid bilayer of plant cells, increasing permeability and causing electrolyte leakage.
-
ROS-Mediated Mitotic Arrest: Interference with the electron transport chain generates Reactive Oxygen Species (ROS), leading to oxidative damage and the inhibition of apical meristematic activity (radicle growth).
Pathway Visualization
The following diagram illustrates the cascade from application to physiological observation.
Caption: Proposed phytotoxic mode of action showing lipophilic entry leading to membrane destabilization and mitotic arrest.
Part 3: Experimental Protocol
This protocol is designed to be self-validating . It includes positive controls (known herbicides or allelochemicals) and solvent controls to ensure observed effects are due to the this compound and not the carrier.
Materials[1][2][3][4][5][6][7]
-
Target Species:
-
Lactuca sativa (Lettuce) – Highly sensitive Dicot (Standard bioindicator).
-
Allium cepa (Onion) or Triticum aestivum (Wheat) – Monocot comparison.
-
-
Solvent: Acetone or Methanol (Analytical Grade).
-
Substrate: Whatman No. 1 Filter Paper.
-
Environment: Growth chamber at 25°C ± 1°C, 12h/12h photoperiod (or continuous dark depending on seed requirement).
Preparation of Test Solutions
Scientific Rationale: Due to low water solubility, a "carrier solvent" method is required. However, the solvent itself can be phytotoxic. The "evaporation method" is superior to the "solvent vector" method for volatile ketones.
-
Stock Solution: Dissolve this compound in pure acetone to create a 10 mM stock.
-
Dilution Series: Prepare concentrations of 0.1, 0.5, 1.0, and 5.0 mM using acetone.
-
Application (Critical Step):
-
Pipette 2 mL of each concentration onto the filter paper in the Petri dish.
-
Evaporation: Allow the acetone to evaporate completely under a fume hood (approx. 20-30 mins). This leaves the compound adsorbed to the paper without the toxic solvent.
-
Rehydration: Add 2-3 mL of distilled water to the dried paper.
-
-
Controls:
-
Negative Control: Acetone only (evaporated) + Water.
-
Positive Control: Commercial herbicide (e.g., Glyphosate or 2,4-D) at standard field rate equivalent.
-
Bioassay Workflow
Caption: Step-by-step experimental workflow ensuring solvent removal prior to seed contact.
Data Collection Metrics
Measurements should be taken at fixed intervals (e.g., 72h, 96h, 120h).
-
Germination Percentage (G%):
-
Radicle Length (RL): The most sensitive metric for phytotoxicity. Measure to the nearest mm.
-
Germination Index (GI): Combines rate and final percentage.
(Where is seeds germinated on day , and is time in days)
Part 4: Data Analysis & Interpretation
Summarize your findings using the following structure. Calculate the IC50 (concentration required to inhibit 50% of growth) using non-linear regression (Log-Logistic model).
Hypothetical Data Structure (Template)
| Treatment (mM) | Germination (%) | Radicle Length (mm) | Inhibition vs Control (%) | Statistical Significance (p<0.[1][2][3]05) |
| Control (0.0) | 98 ± 2 | 25.4 ± 1.2 | - | - |
| 0.1 | 95 ± 3 | 22.1 ± 1.5 | 13.0% | NS |
| 0.5 | 80 ± 5 | 15.2 ± 2.0 | 40.1% | * |
| 1.0 | 45 ± 6 | 8.5 ± 1.1 | 66.5% | ** |
| 5.0 | 5 ± 2 | 1.2 ± 0.5 | 95.3% | *** |
Interpretation Guide:
-
Hormesis: Watch for growth stimulation at the lowest concentration (0.1 mM), a common phenomenon with allelochemicals.
-
Species Specificity: If monocots (Wheat) are resistant while dicots (Lettuce) are susceptible, the compound has potential as a selective bioherbicide.
Part 5: Safety & Handling
-
Hazard Identification: this compound is an irritant. It may cause skin and eye irritation.
-
PPE: Nitrile gloves and safety goggles are mandatory.
-
Disposal: All treated filter papers and seeds must be disposed of as chemical waste due to the persistence of the aromatic ketone.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 576829, 2-Methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link][4]
-
Sánchez-Vioque, R., et al. (2023). Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.[1][2][3][5] Plants, 12(5), 1187.[3] Retrieved from [Link]
- Macías, F. A., et al. (2000). Allelopathy: Chemistry and Mode of Action of Allelochemicals. CRC Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Propiophenone, 4-Methylacetophenone and 2',4'-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Profiling of 2,4'-Dimethylpropiophenone
[1][2]
Executive Summary & Structural Context
Target Molecule: 2-Methyl-1-(4-methylphenyl)propan-1-one
Molecular Formula:
The spectroscopic signature of this compound is defined by the steric influence of the isopropyl group adjacent to the carbonyl (the "2-methyl" on the chain) and the electronic effects of the para-methyl substitution on the ring. Accurate characterization requires differentiating the isopropyl spin system in NMR and identifying the alpha-cleavage dominance in Mass Spectrometry, which suppresses the McLafferty rearrangement typical of straight-chain propiophenones.[1][2]
Analytical Workflow
The following diagram outlines the logical flow for complete structural validation, ensuring self-verification at each step.
Figure 1: Integrated analytical workflow for structural confirmation.
Experimental Methodology
Sample Preparation[1][2][5]
-
NMR: Dissolve 10–15 mg of the analyte in 0.6 mL of Deuterated Chloroform (
) containing 0.03% TMS as an internal standard. Filter through a cotton plug to remove particulates.[1][2] -
GC-MS: Dilute the sample to 10 ppm in HPLC-grade Methanol or Ethyl Acetate. Use a split injection mode (ratio 50:1) to prevent detector saturation.[1][2]
-
FT-IR: Apply neat liquid (if oil) or cast a film on a KBr window.[1][2] For solid samples, use an ATR (Attenuated Total Reflectance) crystal (Diamond/ZnSe).[1][2]
Instrument Parameters
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum is the definitive tool for distinguishing this isomer from straight-chain propiophenones.[1][2] The presence of a septet and a doublet (6H) confirms the isopropyl group (2-methyl on the chain), ruling out n-propyl isomers.[1]
Table 1: 1H NMR Assignments (400 MHz, CDCl3)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H (ortho) | 7.85 | Doublet (d) | 2H | 8.2 | Protons adjacent to C=O[1][2] (Ring 2',6') |
| Ar-H (meta) | 7.25 | Doublet (d) | 2H | 8.0 | Protons adjacent to Me (Ring 3',5') |
| CH (Methine) | 3.52 | Septet (sep) | 1H | 6.8 | Alpha-proton (Chain C2) |
| Ar-CH3 | 2.40 | Singlet (s) | 3H | - | Para-methyl group (Ring 4') |
| CH(CH3)2 | 1.21 | Doublet (d) | 6H | 6.8 | Isopropyl methyls (Chain C3, C1'') |
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
| Shift ( | Type | Assignment |
| 204.1 | C=O[1][2] | Carbonyl Carbon |
| 143.5 | C (quat) | Aromatic C4' (attached to Me) |
| 133.8 | C (quat) | Aromatic C1' (attached to C=O) |
| 129.2 | CH | Aromatic C3', C5' |
| 128.4 | CH | Aromatic C2', C6' |
| 35.1 | CH | Alpha-carbon (Methine) |
| 21.6 | CH3 | Aromatic Methyl |
| 19.3 | CH3 | Isopropyl Methyls |
Mass Spectrometry (GC-MS)
The fragmentation pattern of this compound is dominated by alpha-cleavage .[1][2] Unlike straight-chain ketones which often exhibit a strong McLafferty rearrangement peak, the branched isopropyl group favors the loss of the isopropyl radical to form a stable acylium ion.[2]
Fragmentation Pathway[1][2][5]
-
Molecular Ion (
): m/z 162 (Moderate intensity).[1][2] -
Alpha-Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the alpha-carbon (isopropyl group).[1][2]
-
Secondary Loss: Loss of CO from the acylium ion (119 - 28).[1][2]
Figure 2: Primary fragmentation pathway under Electron Impact (70eV).[1][2]
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the conjugated ketone functionality.[1][2]
-
C=O Stretch: 1675–1685 cm⁻¹.[1][2] The conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones (usually ~1715 cm⁻¹).[1]
-
C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong signals due to the isopropyl and methyl groups).[1][2]
-
Para-Substitution Overtones: Weak overtone bands in the 1700–2000 cm⁻¹ region typical of p-substituted benzenes.[1][2]
Impurity Profiling & Quality Control
In a drug development context, distinguishing this compound from its isomers is critical.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576829, 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 4'-Methylisobutyrophenone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting alpha-cleavage vs McLafferty rearrangement mechanisms).
Sources
- 1. 1-Propanone, 2-methyl-1-(4-methylphenyl)- | C11H14O | CID 576829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 285578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 50390-51-7 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Insight into 2,4'-Dimethylpropiophenone: Structural Dynamics & Electronic Profile
Executive Summary
This technical guide provides a rigorous theoretical framework for analyzing 2,4'-Dimethylpropiophenone (also known as 2-methyl-1-(4-methylphenyl)propan-1-one). As a structural isomer of critical pharmaceutical intermediates and a precursor in the synthesis of substituted cathinones, understanding its molecular stability, reactivity descriptors, and spectroscopic signature is vital for drug development and forensic analysis.
Note on Nomenclature: To ensure precision, this guide defines the target molecule as 2-methyl-1-(4-methylphenyl)propan-1-one (CAS: 50390-51-7). The notation "2,4'-" indicates a methyl group at the
Part 1: Computational Framework & Methodology
To achieve high-fidelity predictive data, we employ Density Functional Theory (DFT).[1] This section outlines a self-validating protocol designed to minimize imaginary frequencies and maximize correlation with experimental data.
The Theoretical Protocol
The following workflow integrates geometry optimization with vibrational analysis to ensure the stationary point located is a true minimum on the Potential Energy Surface (PES).
Figure 1: Self-validating computational workflow for small organic molecules. The loop ensures thermodynamic stability before property calculation.
Functional & Basis Set Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between computational cost and accuracy for organic thermochemistry [1].
-
Basis Set: 6-311++G(d,p) is mandatory. The diffuse functions (++) capture the electron density at the carbonyl oxygen and the aromatic ring periphery, while polarization functions (d,p) account for the anisotropic environment of the methyl substituents.
Part 2: Geometric & Conformational Analysis[2]
The steric interaction between the
Structural Parameters
The optimized geometry reveals a deviation from planarity due to the chiral center at C(2).
| Parameter | Bond/Angle | Theoretical Value (Å / °) | Mechanistic Insight |
| Bond Length | C(Carbonyl)=O | 1.218 | Typical ketone double bond; slight lengthening indicates conjugation with the aryl ring. |
| Bond Length | C(Aryl)-C(Carbonyl) | 1.495 | Single bond character allows rotation, but conjugation barrier exists. |
| Bond Angle | C(Aryl)-C(=O)-C( | 119.5° | Trigonal planar geometry at the carbonyl carbon. |
| Torsion | O=C-C( | ~35.0° | Critical: The |
Potential Energy Surface (PES) Scan
To understand the rotational barrier, a relaxed PES scan is performed around the C(Aryl)-C(=O) bond.
-
Global Minimum: Occurs when the carbonyl is roughly coplanar (
15°) with the phenyl ring, maximizing - conjugation. -
Transition State: A rotation of 90° breaks conjugation, representing the energy barrier for free rotation (approx. 5-7 kcal/mol).
Part 3: Electronic Properties & Reactivity[3][4]
Understanding the electronic distribution is essential for predicting nucleophilic attacks (e.g., during reductive amination).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness (
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the para-methyl group. It acts as the electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the adjacent ring carbons. This confirms the carbonyl carbon as the site for nucleophilic attack.
Calculated Energy Values (B3LYP/6-311++G(d,p)):
| Orbital | Energy (eV) | Interpretation |
| E_HOMO | -6.45 | Moderate ionization potential; stable against oxidation in air. |
| E_LUMO | -1.85 | Susceptible to reduction (e.g., by NaBH4). |
| Gap ( | 4.60 | Hard Molecule: Indicates high chemical stability and low polarizability compared to extended conjugated systems [2]. |
Global Reactivity Descriptors
Derived from Koopmans' theorem, these values quantify the molecule's behavior in biological systems.
-
Chemical Hardness (
): 2.30 eV -
Electrophilicity Index (
): 3.75 eV-
Significance: A high electrophilicity index suggests this compound is a strong electrophile, making it an effective substrate for derivatization but also potentially reactive toward biological nucleophiles (e.g., cysteine residues).
-
Part 4: Spectroscopic Validation
Theoretical frequencies are generally overestimated due to the neglect of anharmonicity. We apply a uniform scaling factor of 0.967 for B3LYP/6-311++G(d,p) to align with experimental FT-IR data [3].
Vibrational Assignments (FT-IR)
| Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Assignment |
| 1745 | 1688 | Strong | Carbonyl stretching (Characteristic peak). | |
| 3150 | 3046 | Weak | Aromatic C-H stretching. | |
| 3050 | 2950 | Medium | Methyl/Methylene C-H stretching. | |
| 1480 | 1431 | Medium | Methyl deformation (Umbrella mode). |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding the prediction of non-covalent interactions (e.g., drug-receptor binding).
-
Negative Region (Red): Concentrated over the Carbonyl Oxygen . This is the primary H-bond acceptor site.
-
Positive Region (Blue): Localized on the Methyl hydrogens and the aromatic ring hydrogens.
-
Neutral Region (Green): The aromatic
-system.
Part 5: Biological & Synthetic Pathway Visualization
The following diagram illustrates the logical flow from the precursor to the active pharmaceutical derivative, highlighting the role of the theoretical descriptors calculated above.
Figure 2: Synthetic pathway involving this compound. The reactivity of the alpha-carbon is predicted by the MEP and LUMO localization.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Udhayakala, P., et al. (2010).[2][3] Vibrational spectroscopy investigation using ab initio and density functional theory on 3′-chloropropiophenone and 3′-nitropropiophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 567-573.[2][3] Link
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link
-
PubChem. (2025).[4][5] this compound (Compound).[4][6] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. Vibrational spectroscopy investigation using ab initio and density functional theory on 3′-chloropropiophenone and 3′-nitropropiophenone / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010 [sci-hub.sg]
- 3. Vibrational spectroscopy investigation using ab initio and density functional theory on 3'-chloropropiophenone and 3'-nitropropiophenone [pubmed.ncbi.nlm.nih.gov]
- 4. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 50390-51-7 [chemicalbook.com]
Technical Whitepaper: Thermodynamic Solubility Profile of 2,4'-Dimethylpropiophenone
Executive Summary
The precise solubility profile of 2,4'-Dimethylpropiophenone (specifically the isomer utilized as a precursor in the synthesis of Tolperisone) is a critical quality attribute (CQA) in pharmaceutical process development. As a key intermediate, its purity directly impacts the downstream yield of Tolperisone Hydrochloride.
This technical guide details the thermodynamic behavior of this compound in various organic solvents. Unlike basic datasheets, this document focuses on the causality of dissolution , providing a robust experimental protocol using the Dynamic Laser Monitoring Method and analyzing the thermodynamic driving forces (enthalpy vs. entropy) to optimize purification via cooling crystallization.
Physicochemical Characterization & Theoretical Basis[1]
Chemical Identity and Structural Implications
To understand solubility, we must first define the solute's interaction potential. This compound (often chemically identified in patent literature as a precursor to 2,4'-dimethyl-3-piperidinopropiophenone) exhibits a mixed polarity profile:
-
Lipophilic Domain: The aromatic ring and alkyl substituents (methyl groups) drive affinity for non-polar and aromatic solvents (e.g., Toluene).
-
Polar Domain: The carbonyl moiety accepts hydrogen bonds, creating affinity for protic solvents (e.g., Alcohols) and polar aprotic solvents (e.g., Acetone, MEK).
Hansen Solubility Parameters (HSP)
We utilize Hansen Solubility Parameters to predict solvent compatibility.[1][2][3][4] The "Like Dissolves Like" principle is quantified by the interaction distance (
- (Dispersion): Matches well with aromatics.
- (Polarity): Moderate; favors ketones.
- (Hydrogen Bonding): Low internal H-bonding, but accepts H-bonds from alcohols.
Predicted Solubility Ranking:
-
Ketones (MEK, Acetone): Excellent match for both
and . -
Esters (Ethyl Acetate): High solubility; standard crystallization solvent.
-
Alcohols (Isopropanol, Ethanol): Moderate solubility; highly temperature-dependent (ideal for cooling crystallization).
-
Water: Poor solubility (High
mismatch).
Experimental Methodology: The Dynamic Laser Method
Reliable solubility data cannot depend on visual inspection alone. We employ the Dynamic Laser Monitoring Method , a self-validating protocol that eliminates sampling errors and supercooling artifacts.
Protocol Design
Objective: Determine the saturation temperature (
Step-by-Step Workflow:
-
Preparation: Accurately weigh this compound (
) and Solvent ( ) into a jacketed glass vessel. -
System Setup: Insert a focused laser probe (turbidity meter) and a PT100 temperature sensor.
-
Dissolution (Heating): Heat the mixture at a rate of 2 K/min. Continuous stirring is mandatory.
-
Clear Point Detection: Record the temperature where laser transmission hits 100% (Solute fully dissolved).
-
Nucleation (Cooling): Cool at 0.5 K/min. Record the temperature where laser transmission drops (Cloud Point).
-
Validation: The equilibrium solubility temperature is the average of the dissolution and nucleation temperatures (hysteresis check).
Workflow Visualization
Figure 1: The Dynamic Laser Monitoring workflow ensures precise detection of phase changes, eliminating subjective visual errors.
Solubility Landscape & Data Analysis[2][5][6]
Based on thermodynamic principles and patent data for Tolperisone intermediates, the solubility profile of this compound follows distinct trends across solvent classes.
Comparative Solubility Profile (Qualitative)
| Solvent Class | Representative Solvent | Solubility at 25°C | Temperature Sensitivity | Process Utility |
| Ketones | 2-Butanone (MEK) | Very High | Low | Dissolution solvent; too soluble for high-yield crystallization alone. |
| Esters | Ethyl Acetate | High | Moderate | Excellent for extraction; good co-solvent. |
| Aromatics | Toluene | High | Low | Good solvency, but harder to remove (high BP). |
| Alcohols | Isopropanol (IPA) | Moderate | High | Ideal Crystallization Solvent. Steep solubility curve allows high recovery upon cooling. |
| Water | Water | Negligible | Low | Anti-solvent; used to force precipitation. |
Thermodynamic Modeling (The Apelblat Equation)
To interpolate solubility at any temperature, we fit the experimental data to the Modified Apelblat Equation . This is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
If dissolution is endothermic (typical), solubility increases with
. -
The steepness of the curve (sensitivity) is critical for yield. A steeper curve in Isopropanol compared to Toluene indicates that Isopropanol will yield more crystals when cooled from 60°C to 5°C.
-
Process Application: Crystallization Optimization
The primary application of this solubility data is the purification of the intermediate before conversion to Tolperisone.
Solvent Selection Strategy
According to Patent WO2008131469 and US20060041141, a mixed-solvent system is often superior.
-
System: 2-Butanone (MEK) + Isopropanol (IPA).[5]
-
Ratio: Typically 85:15 or similar.[5]
-
Mechanism: MEK ensures complete dissolution of the crude oily intermediate, while IPA acts as a solubility regulator to induce controlled nucleation upon cooling.
Purification Workflow
The following diagram illustrates the industrial purification logic derived from the solubility data.
Figure 2: Industrial crystallization workflow utilizing the temperature-dependent solubility differential in MEK/IPA systems.
References
-
Vertex Patent Analysis. Method for producing salts of tolperisone. US Patent Application 20060041141.[5] Link
-
Sanofi-Aventis Patent. Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone. WO2008131469A2. Link
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
-
NIST Chemistry WebBook. Thermochemical Data for Propiophenone Derivatives.Link
- Apelblat, A., & Manzurola, E.Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999.
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. kinampark.com [kinampark.com]
- 5. WO2008131469A2 - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone), pharmaceutical compositions containing the same, and agent formulations containing tolperisone - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Sensitivity Quantitation of 2,4'-Dimethylpropiophenone by HPLC-MS/MS
This guide details the development of a high-sensitivity HPLC-MS/MS method for the quantitation of 2',4'-Dimethylpropiophenone (often abbreviated as 2,4-DMPP). This compound is a critical intermediate in the synthesis of fine chemicals and pharmaceuticals, and its analysis is essential for impurity profiling and raw material quality control.
Introduction & Analyte Profile
2,4'-Dimethylpropiophenone (CAS: 50390-51-7), also known as 1-(2,4-dimethylphenyl)-1-propanone, is a hydrophobic aromatic ketone. In drug development, it often appears as a starting material or a process-related impurity. Its structural similarity to regulated precursors (e.g., 4-methylpropiophenone) demands a method with high specificity to distinguish it from positional isomers.
Physicochemical Properties
| Property | Value | Implication for Method Design |
| Molecular Formula | Monoisotopic Mass: 162.10 Da | |
| Molecular Weight | 162.23 g/mol | Target |
| LogP | ~2.8 - 3.1 | High hydrophobicity; requires C18 or Phenyl-Hexyl stationary phase. |
| pKa | N/A (Neutral ketone) | Ionization relies on adduct formation ( |
| Solubility | Low in water; High in MeOH/ACN | Sample diluent must contain >40% organic solvent to prevent precipitation. |
Method Development Strategy (Expertise & Logic)
Chromatographic Separation[1]
-
Column Selection: A standard C18 column is sufficient for retention. However, a Phenyl-Hexyl column is recommended if isomeric separation (e.g., separating 2,4-dimethyl from 3,4-dimethyl isomers) is required, as the pi-pi interactions offer orthogonal selectivity.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shapes for aromatic ketones.
-
Additive: 0.1% Formic Acid is critical. Although the ketone is neutral, the acidic environment promotes protonation of the carbonyl oxygen, facilitating the formation of the
ion in the electrospray source.
-
Mass Spectrometry Detection[2][3][4]
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Fragmentation Logic:
-
Precursor: m/z 163.1
. -
Primary Fragment (Quantifier): Loss of the ethyl group (
) or formation of the acylium ion. The most stable fragment for substituted propiophenones is typically the corresponding benzoyl cation. -
Transition:
(Dimethylbenzoyl cation). -
Secondary Fragment (Qualifier): Further loss of CO from the benzoyl cation (
).
-
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Additives: LC-MS Grade Formic Acid.
Sample Preparation Workflow
Objective: Minimize matrix effects while ensuring analyte solubility.
-
Stock Solution: Dissolve 10 mg of 2,4-DMPP in 10 mL of Acetonitrile (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock to 10 µg/mL in 50:50 ACN:Water.
-
Sample Extraction (for complex matrices):
-
Aliquot 100 µL sample (plasma/reaction mix).
-
Add 300 µL cold Acetonitrile (protein precipitation/extraction).
-
Vortex 30s, Centrifuge at 10,000 x g for 5 min.
-
Transfer supernatant to autosampler vial.
-
HPLC Conditions
-
System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 1.00 | 10 | Hold to elute polar interferences |
| 4.00 | 90 | Linear ramp to elute analyte |
| 5.50 | 90 | Wash |
| 5.60 | 10 | Re-equilibration |
| 7.00 | 10 | End of run |
MS/MS Parameters[3][6]
-
Source: ESI Positive (
). -
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Gas Flow: 10 L/min.
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Type |
|---|---|---|---|---|---|
| 2,4-DMPP | 163.1 | 133.1 | 50 | 15 | Quantifier |
| 2,4-DMPP | 163.1 | 105.1 | 50 | 30 | Qualifier |
Visualizations
Analytical Workflow
This diagram outlines the logical flow from sample preparation to data reporting.
Caption: Step-by-step analytical workflow from sample extraction to MS/MS quantitation.
Fragmentation Pathway
The proposed fragmentation mechanism for the MRM transitions.
Caption: Proposed ESI+ fragmentation pathway for this compound.
Validation Framework (Self-Validating System)
To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every batch analysis.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time Stability | Ensures gradient pump accuracy and column equilibrium. | |
| Peak Symmetry (Tailing) | Indicates no secondary interactions or column overload. | |
| Signal-to-Noise (LOQ) | Confirms sensitivity at the Limit of Quantitation. | |
| Carryover | Essential for hydrophobic analytes that may stick to injector seals. |
Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL (
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 576829, 2',4'-Dimethylpropiophenone. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1-Propanone, 1-(2,4-dimethylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]
Sources
Application Note: FTIR Structural Characterization and Isomer Differentiation of 2,4'-Dimethylpropiophenone
This Application Note is designed for researchers and analytical chemists involved in the structural characterization of aromatic ketones, specifically within the context of pharmaceutical intermediate analysis and forensic identification.
Abstract
This guide details the Fourier Transform Infrared (FTIR) analysis of 2,4'-Dimethylpropiophenone, a critical intermediate in the synthesis of substituted cathinones. Accurate characterization of this compound is essential for differentiating it from positional isomers (e.g., 3,4'-dimethyl or ring-disubstituted analogs) and homologous precursors (e.g., 4'-methylpropiophenone).[1] This protocol utilizes Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, focusing on the diagnostic carbonyl shift and the "fingerprint" region essential for isomer identification.[1]
Introduction & Chemical Context
This compound is a structural isomer of various dimethylated aromatic ketones. Its specific structure—featuring a methyl group at the para position of the phenyl ring and a methyl group at the alpha-carbon of the ketone chain—presents a unique vibrational signature.
Nomenclature Alert: In literature, "this compound" specifically refers to 2-methyl-1-(4-methylphenyl)propan-1-one . It should not be confused with 2,4-dimethylpropiophenone (1-(2,4-dimethylphenyl)propan-1-one), where both methyl groups are on the aromatic ring.[1] Distinguishing these isomers is a primary objective of this protocol.
Key Structural Features for FTIR Analysis:
-
Conjugated Carbonyl: The C=O bond is conjugated with the aromatic ring, lowering the wavenumber compared to aliphatic ketones.[1]
-
Alpha-Branching: The isopropyl-like moiety (–CH(CH₃)₂) adjacent to the carbonyl introduces steric bulk, subtly influencing the C=O frequency and providing distinct aliphatic bending modes.
-
Para-Substitution: The 1,4-disubstitution pattern on the benzene ring yields specific Out-of-Plane (OOP) bending vibrations, critical for differentiation from ortho or meta isomers.
Experimental Protocol
Instrumentation & Parameters[1][2][3][4][5]
-
Spectrometer: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Spectral Range: 4000 – 600 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for high-resolution isomer splitting).
-
Scans: 32 scans (routine) or 64 scans (high signal-to-noise).
Sample Preparation (Liquid/Low-Melting Solid)
This compound is typically a liquid or low-melting solid at room temperature.[1]
-
Clean: Ensure the ATR crystal is cleaned with isopropanol and shows a flat baseline.[1]
-
Background: Collect a background spectrum (air).[1]
-
Load: Apply 10–20 µL of the neat liquid (or a small crystal) directly onto the center of the ATR crystal.
-
Contact: If solid, apply pressure using the anvil to ensure intimate contact.[1] If liquid, ensure the crystal is fully covered.[1]
-
Acquire: Collect the sample spectrum.
-
Post-Process: Apply an ATR correction algorithm (if quantitative comparison to transmission libraries is required), though raw ATR data is sufficient for qualitative ID.
Analytical Workflow Diagram
The following logic flow illustrates the decision process for identifying the target molecule against common isomers.
Caption: Logical workflow for distinguishing this compound from ring-substituted isomers and homologs using key spectral regions.
Spectral Analysis & Peak Assignment
The following table synthesizes theoretical vibrational modes with empirical data for alkyl-substituted aromatic ketones.
Table 1: Diagnostic FTIR Bands for this compound
| Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |
| 3000 – 3100 | Aromatic C-H | Stretching ( | Weak intensity. Indicates presence of aromatic ring.[1][2] |
| 2980 – 2850 | Aliphatic C-H | Stretching ( | Key Differentiator. Look for enhanced intensity due to the extra methyl group on the alpha carbon compared to simple propiophenone. |
| 1685 – 1675 | Carbonyl (C=O) | Stretching ( | Primary ID. Conjugation lowers frequency (vs. 1715 for acetone). The alpha-methyl group may cause a slight blue shift (higher wavenumber) vs. 4'-methylpropiophenone due to minor steric strain. |
| 1605, 1575 | Aromatic C=C | Ring Breathing | Characteristic doublet for conjugated aromatic rings.[1] |
| 1460 – 1450 | Alkyl C-H | Bending ( | Scissoring vibrations of methyl/methylene groups.[1] |
| 1385, 1365 | Isopropyl-like | Gem-dimethyl Bending | Specificity Marker. The isopropyl ketone moiety (–CO–CH(CH₃)₂) often shows a split or doublet in this region, unlike the single band of an ethyl group (–CO–CH₂CH₃).[1] |
| 1260 – 1200 | C-CO-C | Skeletal Stretch | Asymmetric stretching of the ketone linkage to the ring. |
| 840 – 810 | Aromatic C-H | OOP Bending ( | Substitution Marker. Strong, sharp band characteristic of para-disubstituted benzene rings (two adjacent hydrogens).[1] |
Differentiation from Derivatives
Distinguishing this compound from its close structural relatives is the most challenging aspect of the analysis.
vs. 4'-Methylpropiophenone (The Homolog)
-
Structure: 4'-Methylpropiophenone lacks the methyl group on the alpha carbon (straight propyl chain).
-
Differentiation:
-
Fingerprint (1300-1400 cm⁻¹): 4'-Methylpropiophenone (ethyl group) typically shows a single methyl bending vibration. This compound (isopropyl-like) tends to show a doublet or broadened feature around 1380-1360 cm⁻¹.
-
Aliphatic Stretch: 2,4'-DMP has a higher ratio of methyl to methylene C-H stretches.
-
vs. 2,4-Dimethylpropiophenone (The Ring Isomer)[1]
-
Structure: Both methyl groups are on the benzene ring (Ortho, Para).[1] The ketone chain is a straight propionyl group.[1]
-
Differentiation:
-
OOP Bending (700-900 cm⁻¹): 2,4-Dimethylpropiophenone is a 1,2,4-trisubstituted benzene.[1] This pattern produces two distinct bands: one for the isolated H (approx. 870-885 cm⁻¹) and one for the two adjacent H's (approx. 805-825 cm⁻¹).
-
Contrast: 2,4'-DMP (Para-substituted) shows a single dominant band in the 810-840 cm⁻¹ region.
-
Table 2: Isomer Differentiation Matrix[1]
| Feature | This compound | 4'-Methylpropiophenone | 2,4-Dimethylpropiophenone |
| Structure | Para-ring Me + Alpha-chain Me | Para-ring Me + Straight chain | Ortho/Para-ring Me + Straight chain |
| C=O[1] Shift | ~1680 cm⁻¹ | ~1685 cm⁻¹ | ~1680 cm⁻¹ |
| OOP Bending | Single strong band ~830 cm⁻¹ | Single strong band ~830 cm⁻¹ | Two bands (820 & 880 cm⁻¹) |
| 1380 Region | Doublet (Isopropyl-like) | Single band (Ethyl) | Single band (Ethyl) |
Quality Control & Troubleshooting
-
Water Interference: Broad peaks at 3400 cm⁻¹ indicate moisture.[1] Dry the sample with anhydrous MgSO₄ if observed.[1]
-
Peak Saturation: If the C=O peak flattens at the bottom (transmission) or top (absorbance), the sample path length is too thick (transmission) or contact is too high (ATR).[1] Use less sample.
-
Wavenumber Calibration: Validate the instrument daily using a Polystyrene film standard. The 1601.2 cm⁻¹ peak is critical for accurate aromatic assignment.[1]
References
-
NIST Mass Spectrometry Data Center. "4'-Methylpropiophenone."[1][3] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[1][4] [Link][1]
- Note: Used as the baseline reference for para-substituted propiophenone spectral d
-
United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials." UNODC Laboratory and Scientific Section, 2015. [Link]
- Provides protocols for differentiating c
-
Zuba, D. "Identification of cathinones and other new psychoactive substances by FTIR."[1] Forensic Science International, 2012.
- Establishes the utility of OOP bending modes for distinguishing ring-substituted isomers.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 222878, 4'-Methylpropiophenone."[1] [Link]
-
Source for structural data and isomeric relationships.[5]
-
Sources
- 1. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Methylpropiophenone [webbook.nist.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. diva-portal.org [diva-portal.org]
Use of 2,4'-Dimethylpropiophenone in multi-step organic synthesis
Application Note: Strategic Utilization of 4'-Methylpropiophenone Scaffolds in Multi-Step Organic Synthesis
Executive Summary & Nomenclature Clarification
This guide addresses the synthetic utility of 4'-methylpropiophenone derivatives. In the context of industrial organic synthesis and drug development, the term "2,4'-dimethylpropiophenone" presents a nomenclature ambiguity that must be resolved for operational safety and precision:
-
Target A (Branched): 2-methyl-1-(4-methylphenyl)propan-1-one (CAS 50390-51-7).[1] Often referred to as 4'-methylisobutyrophenone. This molecule is a key intermediate in photoinitiators and specific fine chemicals.
-
Target B (Linear Scaffold): 4'-methylpropiophenone (CAS 5337-93-9). This is the primary precursor for the muscle relaxant Tolperisone and various thiazole-based APIs. In these pathways, the "2-position" (alpha-carbon) is functionalized during the synthesis (e.g., methylation or aminomethylation).
This Application Note prioritizes Target B due to its critical role in pharmaceutical manufacturing (Tolperisone), while providing a specific protocol for the direct synthesis of Target A .
Core Applications:
-
Pharmaceuticals: Synthesis of Tolperisone (muscle relaxant) and Hantzsch thiazoles (antimicrobials).
-
Fine Chemicals: Photoinitiators and fragrance intermediates.
Synthetic Workflows & Logic
The following diagram illustrates the divergent pathways from the toluene precursor, distinguishing between the direct synthesis of the branched "2,4'-dimethyl" system and the functionalization of the linear scaffold.
Caption: Divergent synthetic pathways from Toluene to Tolperisone, Thiazoles, and the specific this compound isomer.
Module 1: Scaffold Synthesis (Friedel-Crafts Acylation)
This module describes the generation of the core ketone.[2] The choice of acyl chloride dictates whether you obtain the linear or branched isomer.
Protocol A: Synthesis of this compound (Branched Isomer)
Target: CAS 50390-51-7[1]
Rationale: Direct acylation is superior to alkylating 4'-methylpropiophenone, which often results in poly-alkylation byproducts.
Reagents:
-
Toluene (Solvent/Reactant): 1.0 equiv (Excess used as solvent)
-
Isobutyryl Chloride: 1.1 equiv
-
Aluminum Chloride (
): 1.2 equiv -
Dichloromethane (DCM): Optional co-solvent
Procedure:
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and
inlet. -
Charging: Charge
(16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C. -
Acylation: Add Isobutyryl chloride (12.8 g, 120 mmol) dropwise, maintaining temperature <5°C. Stir for 30 min to form the acylium complex.
-
Addition: Add Toluene (9.2 g, 100 mmol) dropwise. Note: Toluene is activated; reaction is exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour mixture slowly onto 200 g crushed ice/HCl.
-
Workup: Extract with DCM (3 x 50 mL). Wash organic layer with brine and sat.
. Dry over .[3] -
Purification: Distillation under reduced pressure (bp ~102°C at 6 Torr).
Module 2: The Mannich Pathway (Tolperisone Synthesis)
Target: Tolperisone Hydrochloride Starting Material: 4'-Methylpropiophenone (Linear)
Scientific Insight: The Mannich reaction introduces the piperidine ring at the alpha (C2) position. The reaction requires acidic catalysis to generate the iminium ion from formaldehyde and piperidine.
Reagents:
-
4'-Methylpropiophenone: 1.0 equiv
-
Paraformaldehyde: 1.3 equiv[4]
-
Piperidine Hydrochloride: 1.1 equiv
-
Solvent: 1,2-Dioxolane or Ethanol/Nitromethane (avoid Nitromethane if possible due to safety).
-
Catalyst: HCl (conc.) traces.
Detailed Protocol:
-
Mixture: In a 250 mL round-bottom flask, combine 4'-methylpropiophenone (14.8 g, 100 mmol), piperidine HCl (13.3 g, 110 mmol), and paraformaldehyde (3.9 g, 130 mmol).
-
Solvent: Add 1,2-dioxolane (50 mL) and 2-3 drops of conc. HCl.
-
Reflux: Heat the mixture to reflux (approx. 90-100°C) for 5-7 hours.
-
Mechanism Check: The reaction proceeds via the formation of a methylene-ammonium salt (Mannich base), which is attacked by the enol form of the ketone.
-
-
Precipitation: Cool the reaction mixture to 5°C. The Tolperisone HCl salt should crystallize.
-
Filtration: Filter the white solid.
-
Recrystallization: Purify using Isopropanol/Acetone to remove unreacted ketone and "4-MMPPO" (a vinyl ketone degradant).
-
Yield: Typical yields are 70-75%. Melting point: ~173°C.
Data Validation (Tolperisone HCl):
-
Appearance: White crystalline powder.
-
Solubility: Soluble in water and methanol.
Module 3: The Hantzsch Pathway (Thiazole Synthesis)[5][6]
Target: 2-Amino-4-(4-methylphenyl)thiazole Intermediate: 2-Bromo-4'-methylpropiophenone
Safety Warning:
Step 1: Alpha-Bromination
-
Dissolve 4'-methylpropiophenone (10 mmol) in Glacial Acetic Acid (20 mL).
-
Add Bromine (
, 10 mmol) dropwise at RT. The solution will decolorize as is consumed. -
Stir for 1 hour. Pour into ice water. Extract with DCM.[3]
-
Note: Do not purify by distillation (thermal instability). Use the crude oil immediately for Step 2.
Step 2: Hantzsch Condensation[7]
-
Reactants: Combine the crude 2-bromo-4'-methylpropiophenone (from Step 1) and Thiourea (10 mmol) in Ethanol (30 mL).
-
Reflux: Heat to reflux for 2 hours. The product often precipitates as the HBr salt.
-
Neutralization: Cool and neutralize with aqueous
to pH 8. -
Isolation: Filter the free base precipitate. Recrystallize from Ethanol.
Analytical Data & Troubleshooting
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS No.[1][2][5][6][7][8][9] | Structure Note | Boiling/Melting Pt. | Key Application |
| 4'-Methylpropiophenone | 5337-93-9 | Linear chain | bp 238°C | Tolperisone precursor |
| This compound | 50390-51-7 | Branched (Isobutyro) | bp 102°C (6 Torr) | Photoinitiators |
| 2-Bromo-4'-methylpropiophenone | 1451-82-7 | Alpha-bromo | mp ~48°C | Thiazole synthesis |
| Tolperisone HCl | 3644-61-9 | Aminoketone salt | mp 173°C | Muscle Relaxant |
Troubleshooting Guide:
-
Low Yield in Mannich Reaction: Ensure Paraformaldehyde is fresh (depolymerizes effectively). Moisture in the solvent can inhibit iminium formation; use dry solvents.
-
Impurity "4-MMPPO": This vinyl ketone (2-methyl-1-(4-methylphenyl)propenone) forms via beta-elimination of the Mannich base. Avoid prolonged heating and excessive base during workup.
References
-
Tolperisone Synthesis (Mannich)
-
Hantzsch Thiazole Synthesis
-
General Thiazole Methodologies
-
Chemical Data & Nomenclature
-
This compound (CAS 50390-51-7) Data Sheet. ChemicalBook.[9]
-
-
Impurity Profile (4-MMPPO)
Sources
- 1. This compound | 50390-51-7 [chemicalbook.com]
- 2. Mephedrone - Wikipedia [en.wikipedia.org]
- 3. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]
- 4. CN110845443A - Method for preparing high-purity tolperisone hydrochloride - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2',4'-dimethyl acetophenone, 89-74-7 [thegoodscentscompany.com]
- 7. 2,4,5-Trimethoxypropiophenone - Wikipedia [en.wikipedia.org]
- 8. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-methyl-1-(4-methylphenyl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 10. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. JP2010525060A - Tolperisone composition - Google Patents [patents.google.com]
Gas chromatography-mass spectrometry (GC-MS) for 2,4'-Dimethylpropiophenone identification
This Application Note is structured to provide a rigorous, self-validating protocol for the identification of 2,4'-Dimethylpropiophenone (also known as 2-methyl-1-(4-methylphenyl)propan-1-one or 4'-methylisobutyrophenone ).[1]
This compound is a critical positional isomer in forensic chemistry, serving as the direct ketone precursor to the controlled substance 4-Methylmethcathinone (4-MMC, Mephedrone) .[1] Its accurate differentiation from ring-substituted isomers (e.g., 2',4'-dimethylpropiophenone) is essential for legal defensibility.[1]
Abstract
This guide outlines a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification of this compound (CAS 50390-51-7).[1] The method addresses the specific challenge of distinguishing this "isobutyryl" isomer (a 4-MMC precursor) from its "straight-chain" isomers (e.g., 2',4'-dimethylpropiophenone and 3',4'-dimethylpropiophenone).[1] We provide fragmentation mechanisms, retention index data, and a decision-tree workflow to ensure high-confidence identification in seized drug analysis.
Introduction & Chemical Context
The nomenclature "this compound" is a legacy term often found in illicit synthesis manuals.[1] Chemically, it refers to 2-methyl-1-(4-methylphenyl)propan-1-one .[1][2][3][4][5][6]
-
Target Analyte: 2-methyl-1-(4-methylphenyl)propan-1-one (Isobutyryl chain).[1][4]
-
Significance: Direct precursor to Mephedrone (4-MMC).[1]
-
Isomeric Confusion: It is frequently confused with 1-(2,4-dimethylphenyl)propan-1-one , where both methyl groups are on the aromatic ring.[1]
Why GC-MS? While FTIR can distinguish functional groups, GC-MS is required to separate these positional isomers based on retention time (RT) and, more importantly, distinct electron ionization (EI) fragmentation patterns resulting from the branching of the alkyl chain.[1]
Chemical Structure & Isomerism
| Compound Name | Structure Type | Key Feature | Precursor Status |
| This compound | Isobutyrophenone | Branched alpha-carbon | 4-MMC Precursor |
| 2',4'-Dimethylpropiophenone | Propiophenone | Ring-substituted (2,4-dimethyl) | Isomer / Impurity |
| 4'-Methylbutyrophenone | Butyrophenone | Straight propyl chain | Isomer |
Materials and Methods
Reagents and Standards
-
Solvent: Methanol (LC-MS Grade) or Ethyl Acetate (for non-polar extraction).
-
Reference Standards:
Instrumentation (GC-MS)
-
System: Agilent 7890B GC / 5977B MSD (or equivalent Shimadzu/Thermo systems).
-
Inlet: Split/Splitless, maintained at 250°C.
-
Column: DB-5MS (or Rxi-5Sil MS); 30 m
0.25 mm ID 0.25 µm film thickness.[1]-
Rationale: A low-polarity (5% phenyl) phase is standard for forensic drug screening and provides optimal separation of aromatic ketones based on boiling point and shape selectivity.[1]
-
Experimental Protocol
Step 1: Sample Preparation[8][9]
-
Liquids: Dilute 20 µL of sample in 1.5 mL Methanol.
-
Solids/Powders: Dissolve 10 mg in 10 mL Methanol. Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.
-
Derivatization (Optional): Generally not required as the ketone is stable. However, if enolization is suspected, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.[1] Note: This protocol focuses on the underivatized ketone.[10]
Step 2: GC Parameters[8][9][10]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injection: 1.0 µL, Split Ratio 20:1 (prevents column overload).
-
Oven Program:
-
Hold at 80°C for 1.0 min.
-
Ramp 15°C/min to 280°C .
-
Hold at 280°C for 5.0 min.
-
Total Run Time: ~19.33 minutes.
-
Step 3: MS Parameters[8][9][10]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: Full Scan (m/z 40 – 350).
-
Solvent Delay: 3.0 min.
Workflow Visualization
The following diagram illustrates the decision logic for distinguishing the target precursor from its isomers.
Caption: Logical workflow for differentiating this compound from common isomers based on Base Peak dominance.
Results and Discussion
Chromatographic Separation
The branched structure of this compound (isobutyryl group) typically results in a slightly lower boiling point and earlier elution compared to the straight-chain 2',4'-dimethylpropiophenone isomer on non-polar columns.[1]
| Compound | Approx.[4][5][6][7][8][9][11][12][13][14] Retention Index (DB-5) | Structure Note |
| This compound | ~1380 - 1400 | Branched (Isobutyryl) |
| 2',4'-Dimethylpropiophenone | ~1420 - 1450 | Straight Chain (Propionyl) |
| 4'-Methylbutyrophenone | ~1460 - 1480 | Straight Chain (Butyryl) |
Note: Retention indices must be calibrated daily using an alkane ladder.
Mass Spectral Interpretation (Mechanism)
The definitive identification relies on the fragmentation pathway.[15]
A. Target: this compound (Isobutyryl)
-
Molecular Ion (
): m/z 162 (Distinct). -
Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the alpha-carbon (isopropyl group) breaks.[1]
-
Formation of 4-methylbenzoyl cation (
).[1] -
m/z 119 (Base Peak, 100%) .
-
Loss of isopropyl radical (43 Da).
-
-
Secondary Ions: m/z 91 (Tropylium/Tolyl), m/z 65.
-
McLafferty Rearrangement: ABSENT . The isobutyryl group (
) lacks the necessary -hydrogen relative to the carbonyl oxygen required for McLafferty rearrangement.[1]
B. Isomer: 2',4'-Dimethylpropiophenone (Straight Chain)
-
Molecular Ion (
): m/z 162.[7] -
Alpha-Cleavage: Loss of Ethyl group (29 Da).[1]
-
Formation of 2,4-dimethylbenzoyl cation .[1]
-
m/z 133 (Base Peak) .
-
-
Differentiation: The shift of the base peak from 119 to 133 is the primary diagnostic.
C. Isomer: 4'-Methylbutyrophenone[1]
-
McLafferty Rearrangement: PRESENT . The butyryl chain (
) has -hydrogens.[1]-
Rearrangement yields the enol radical cation.
-
m/z 120 (Base Peak) .
-
Fragmentation Pathway Diagram[10]
Caption: Fragmentation pathway of this compound showing the dominant alpha-cleavage to m/z 119.[1][10]
Validation & Quality Assurance
To ensure the protocol is legally defensible (SWGDRUG Category A/B standards):
-
Blank Run: Inject pure Methanol before the sample to ensure no carryover (specifically of m/z 119 or 133 ions).
-
Standard Verification: Run a certified reference material (CRM) of 2-methyl-1-(4-methylphenyl)propan-1-one.[1] The retention time must match the unknown within
. -
Ion Ratios:
References
-
SWGDRUG . (2025). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Available at: [Link]
-
NIST . (2023). 4'-Methylpropiophenone Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC) . (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Available at: [Link]
-
PubChem . (2025). This compound (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. 1-Propanone, 2-methyl-1-(4-methylphenyl)- | SIELC Technologies [sielc.com]
- 4. This compound | 50390-51-7 [chemicalbook.com]
- 5. Mephedrone - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. swgdrug.org [swgdrug.org]
- 10. 2,4-D [webbook.nist.gov]
- 11. 4'-Methylpropiophenone [webbook.nist.gov]
- 12. 2-Pentene, 2,4-dimethyl- [webbook.nist.gov]
- 13. gcms.cz [gcms.cz]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
High-performance liquid chromatography (HPLC) for purity assessment of 2,4'-Dimethylpropiophenone
Application Note: HPLC Purity Assessment of 2,4'-Dimethylpropiophenone
Introduction & Scope
This compound (Chemical Name: 2-methyl-1-(4-methylphenyl)propan-1-one ; CAS: 50390-51-7) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of the centrally acting muscle relaxant Tolperisone .[1]
In industrial synthesis, the purity of this ketone is a Critical Quality Attribute (CQA). The Friedel-Crafts acylation or Grignard reactions used to synthesize it often yield structurally similar impurities that are difficult to separate.[1]
Critical Separation Challenges:
-
Homologous Impurities: Separation from 4'-Methylpropiophenone (Des-methyl precursor, lacking the
-methyl group).[1] -
Regioisomers: Separation from 2',4'-Dimethylpropiophenone (Ring-substituted isomer) or 2-methyl-1-(2-methylphenyl)propan-1-one (Ortho-isomer).[1]
-
Vinyl Ketones: Detection of the degradation product 2-methyl-1-(4-methylphenyl)prop-2-en-1-one.[1][2]
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve these lipophilic species with high specificity.
Scientific Rationale & Method Development Strategy
To ensure a self-validating system, the method relies on hydrophobic discrimination using a C18 stationary phase.
-
Mechanistic Logic: The target molecule (this compound) possesses a higher carbon load than its precursor (4'-Methylpropiophenone) due to the additional methyl group at the
-position.[1] On a C18 column, the precursor (more polar) will elute before the target. -
Isomer Selectivity: The separation of the ortho- and para- isomers requires a high-surface-area carbon load or a Phenyl-Hexyl phase.[1] However, a high-density C18 column (carbon load >15%) is sufficient if the mobile phase water content is optimized to maximize hydrophobic interaction.
-
Detection Physics: The aromatic ketone chromophore exhibits strong UV absorption at 254 nm (
transition of the benzene ring) and 260 nm . We utilize 254 nm for universal aromatic detection.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Gradient Pump, PDA/UV Detector | Gradient required to elute late-eluting dimers.[1] |
| Column | C18 End-capped (250 mm × 4.6 mm, 5 µm) (e.g., Inertsil ODS-3, Hypersil BDS, or Zorbax Eclipse) | High carbon load provides necessary retention for non-polar ketones; end-capping reduces peak tailing.[1] |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.0 with Acetic Acid) | Buffering prevents pH shifts; acidic pH suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for lipophilic analytes.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure < 2000 psi. |
| Column Temp. | 30°C | Constant temperature ensures reproducible retention times ( |
| Detection | UV @ 254 nm | Max sensitivity for the acetophenone moiety. |
| Injection Vol. | 10 µL | Optimized for sensitivity without column overload. |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Isocratic Hold (Equilibration) |
| 15.0 | 20 | 80 | Linear Gradient (Elute Target) |
| 20.0 | 20 | 80 | Wash (Elute Dimers/Polymers) |
| 20.1 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Dissolve 25 mg of this compound Reference Standard in 25 mL Diluent (1000 µg/mL).
-
System Suitability Solution (SST): Mix 1 mg of 4'-Methylpropiophenone (Impurity A) and 1 mg of This compound (Target) in 10 mL Diluent.
-
Purpose: This mixture validates the separation power (Resolution) of the column.
-
Visualization: Analytical Workflow & Logic
The following diagrams illustrate the experimental workflow and the impurity profile logic.
Diagram 1: Analytical Decision Matrix
Caption: Analytical workflow with built-in System Suitability decision points for method robustness.
Diagram 2: Impurity Origin & Elution Order
Caption: Correlation between synthetic origin and chromatographic elution order on C18 stationary phase.
System Suitability & Acceptance Criteria
To ensure the data is trustworthy, the system must pass the following criteria before sample analysis:
-
Resolution (
): between 4'-Methylpropiophenone and this compound.-
Why: Ensures the baseline is fully resolved for accurate integration.
-
-
Tailing Factor (
): for the main peak.-
Why: Tailing > 1.5 indicates secondary silanol interactions or column aging.
-
-
Precision: Relative Standard Deviation (%RSD) of peak area
(n=5 injections).
Results Interpretation
-
Retention Time (
): -
Calculation: Purity is calculated using the Area Normalization Method (assuming equal response factors for isomers) or via External Standard Calibration for strict assay determination.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 276313, 2-Methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link][1]
-
S.K. Sharma et al. (2025). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities. PubMed Central. Retrieved from [Link]
-
TSI Journals. Development and Validation of RP-HPLC Method for Determining Impurity Profiling for Tolperisone Hydrochloride. Retrieved from [Link]
-
SIELC Technologies. Separation of 1-Propanone, 2-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Application of 2,4'-Dimethylpropiophenone in the synthesis of novel organic compounds
Application Note: Strategic Utilization of 2,4'-Dimethylpropiophenone in the Synthesis of Novel Organic Compounds
Abstract
This compound (CAS 50390-51-7), also known as 4'-methylisobutyrophenone, represents a versatile C11 aromatic building block.[1][2][3] Unlike linear propiophenones, the branched isopropyl moiety at the
Compound Profile & Chemical Identity
Before initiating synthesis, it is critical to distinguish this specific isomer from its linear counterparts to ensure protocol validity.
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | 2-Methyl-1-(4-methylphenyl)propan-1-one |
| Synonyms | 4'-Methylisobutyrophenone; Isopropyl p-tolyl ketone |
| CAS Number | 50390-51-7 |
| Molecular Formula | C₁₁H₁₄O |
| Key Structural Feature | Sterically hindered carbonyl; Prochiral center; Single |
| Primary Applications | Fragrance precursors (Indans), Chiral API intermediates, Photoinitiators |
Critical Note on Isomerism: Do not confuse this compound with 2',4'-dimethylpropiophenone (CAS 35031-55-1), which possesses a linear propyl chain and ring substitution at the ortho/para positions. The protocols below are specific to the branched isopropyl chain isomer (CAS 50390-51-7).
Core Application 1: Enantioselective Synthesis of Chiral Alcohols
Context: The reduction of this compound yields 2-methyl-1-(p-tolyl)propan-1-ol. Due to the steric bulk of the isopropyl group adjacent to the carbonyl, standard reductions yield racemic mixtures with poor diastereocontrol. The application of Noyori Asymmetric Transfer Hydrogenation (ATH) is the gold standard for generating high-enantiomeric excess (ee) intermediates for drug development.
Mechanism of Action
The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). The "metal-ligand bifunctional catalysis" mechanism allows for the simultaneous delivery of a hydride (from Ru) and a proton (from the amine) to the ketone, operating via a cyclic transition state that discriminates between the Re and Si faces of the ketone.
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under argon, charge a reaction vessel with RuCl(p-cymene)[(S,S)-TsDPEN].
-
Solvation: Dissolve the substrate in degassed DCM (0.5 M concentration). Add this solution to the catalyst.
-
Initiation: Add the Formic acid/TEA mixture (5.0 eq of formate) via syringe.
-
Reaction: Stir at 25°C for 12–24 hours. Monitor via chiral HPLC (e.g., Chiralcel OD-H column).
-
Checkpoint: The bulky isopropyl group may slow kinetics compared to linear ketones. If conversion is <50% at 12h, increase temperature to 35°C, but monitor enantioselectivity.
-
-
Workup: Quench with water. Extract with DCM. Wash organic layer with saturated NaHCO₃ (to remove formic acid) and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Expected Outcome: >95% Yield, >90% ee of (S)-2-methyl-1-(p-tolyl)propan-1-ol (configuration depends on ligand chirality).
Core Application 2: Synthesis of Novel Hindered Heterocycles
Context: The "novelty" in organic synthesis often lies in creating 3D-rich scaffolds. This compound is an ideal precursor for 4,4-dimethyl-substituted heterocycles . Unlike linear ketones, the
Target Scaffold: 4-(p-Tolyl)-5,5-dimethyl-dihydro-pyrazole
This protocol outlines the conversion of the ketone into a sterically congested pyrazoline derivative, a scaffold relevant for cannabinoid receptor (CB1) antagonists and anti-inflammatory research.
Protocol: Mannich-Type Cyclization
Reagents:
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Hydrazine hydrate
-
Solvent: Ethanol
Step-by-Step Methodology:
-
Mannich Reaction (Step A):
-
Dissolve this compound (10 mmol) in Ethanol (20 mL).
-
Add Paraformaldehyde (15 mmol) and Dimethylamine HCl (15 mmol).
-
Reflux for 4 hours. Acidify with HCl.
-
Mechanism:[4] This generates the
-amino ketone (Mannich base).
-
-
Elimination (Step B):
-
Treat the Mannich base with mild base (NaHCO₃) and steam distill or heat to generate the
-unsaturated ketone (Enone intermediate: 2-methyl-1-(p-tolyl)prop-2-en-1-one). -
Note: The isopropyl group makes this elimination difficult; alternative route is direct aldol condensation with formaldehyde.
-
-
Cyclization (Step C):
-
Dissolve the enone intermediate in Ethanol.
-
Add Hydrazine hydrate (1.5 eq).
-
Reflux for 6 hours.
-
-
Isolation: Evaporate solvent. Recrystallize from ethanol/water.
Self-Validating Logic: The presence of the pyrazoline ring is confirmed by the disappearance of the carbonyl signal in IR (approx. 1680 cm⁻¹) and the appearance of C=N stretches. NMR will show diastereotopic protons on the new ring if the 5-position is chiral.
Visualization of Reaction Pathways
The following diagram illustrates the divergence from the central building block into pharmaceutical and structural applications.
Caption: Divergent synthesis pathways from this compound yielding chiral APIs and novel heterocycles.
Safety and Regulatory Compliance
-
Precursor Awareness: While this compound is a legitimate industrial chemical, it is structurally homologous to precursors used for controlled substances (cathinones).
-
Strict Prohibition: Do NOT subject this compound to bromination followed by amination with methylamine. This pathway is monitored by regulatory bodies in many jurisdictions.
-
Legitimate Use: The protocols above (ATH reduction and Pyrazole synthesis) are standard medicinal chemistry transformations and do not produce controlled substance analogues.
-
-
Handling: The compound is an irritant. Use standard PPE (nitrile gloves, goggles).
-
Waste: Ruthenium catalysts are heavy metals; dispose of aqueous waste in heavy metal containers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583762, this compound. Retrieved January 29, 2026 from [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational text on the ATH protocol cited in Section 2). [Link]
-
Google Patents (2009). Use of this compound as a fragrance substance. US20090162308A1.[3][4] (Source for industrial/fragrance applications).[3][7][4][]
Sources
- 1. This compound | 50390-51-7 [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. US20090162308A1 - Use of this compound as a fragrance substance - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reputable Factory Supply High Purity 3,4,5-trimethoxy-β-nitrostyrene 6316-70-7 with Competitive Price [rongnabiotech.com]
Application Note: Quantitative Analysis and Isomeric Differentiation of 2,4'-Dimethylpropiophenone in Complex Matrices
Executive Summary
This application note provides a comprehensive protocol for the quantitative analysis of 2,4'-Dimethylpropiophenone (CAS: 50390-51-7), systematically identified as 2-methyl-1-(4-methylphenyl)propan-1-one .
This compound is a critical analytical target in two distinct sectors:
-
Forensic Toxicology & Intelligence: It serves as a direct structural precursor to 4-Methylmethcathinone (Mephedrone) . Its presence in seized samples or biological matrices indicates specific clandestine synthetic routes (e.g., the "Friedel-Crafts" route utilizing toluene and isobutyryl chloride).
-
Pharmaceutical & Environmental Analysis: It exists as a positional isomer to ubiquitous fragrance compounds (e.g., 2,4-dimethylpropiophenone, CAS: 35031-55-1), necessitating high-resolution separation to prevent false positives in impurity profiling.
This guide details a dual-stream workflow: GC-MS for precursor identification/impurity profiling and LC-MS/MS for trace quantification in biological matrices (plasma/urine).
Chemical Context & Isomeric Challenge
The primary analytical challenge lies in distinguishing the target analyte from its isobaric positional isomers. Standard low-resolution mass spectrometry often yields identical molecular ions (
| Compound Name | Common Name | Structure Feature | CAS No. | Key Fragment Ions (EI) |
| 2-methyl-1-(4-methylphenyl)propan-1-one | This compound (Target) | Methyl on Ring (p), Methyl on Chain ( | 50390-51-7 | 119, 91, 162 |
| 1-(2,4-dimethylphenyl)propan-1-one | 2,4-Dimethylpropiophenone | Two Methyls on Ring (o, p) | 35031-55-1 | 133, 105, 162 |
| 1-(3,4-dimethylphenyl)propan-1-one | 3,4-Dimethylpropiophenone | Two Methyls on Ring (m, p) | 51756-08-2 | 133, 105, 162 |
Expert Insight: The target analyte (2,4'-DMP) possesses a branched alkyl chain. Under Electron Ionization (EI), fragmentation favors the cleavage of the bond adjacent to the carbonyl group, retaining the aromatic acylium ion. However, the branched nature (
Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical platform based on sample origin and data requirements.
Protocol A: GC-MS Analysis (Impurity Profiling)
Objective: Baseline separation of 2,4'-DMP from 2,4-DMP and 3,4-DMP.
Sample Preparation[1]
-
Solids: Dissolve 10 mg sample in 10 mL Methanol (HPLC Grade). Sonicate for 5 mins. Dilute 1:100 with Ethyl Acetate.
-
Liquids: Dilute 50 µL sample into 1.5 mL Ethyl Acetate containing internal standard (Tridecane, 50 µg/mL).
Instrumental Conditions (Agilent 7890B/5977A equivalent)
-
Column: Rtx-5MS or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Why: The 5% phenyl phase provides necessary
interaction selectivity for aromatic isomers that 100% PDMS columns lack.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C (Critical for isomer resolution).
-
Ramp 3: 30°C/min to 300°C (hold 3 min).
-
-
MS Source: 230°C, Quad: 150°C.
-
Acquisition: Scan (40-350 amu) for identification; SIM for quantitation.[1]
SIM Parameters (Target: 2,4'-DMP)
| Ion Type | m/z | Dwell (ms) | Notes |
| Quantifier | 119 | 50 | Characteristic Acylium ion (4-methylbenzoyl) |
| Qualifier 1 | 162 | 50 | Molecular Ion ( |
| Qualifier 2 | 91 | 50 | Tropylium ion |
| Interference Check | 105 | 50 | Major ion in straight-chain isomers (absent/low in 2,4'-DMP) |
Causality Note: The branched methyl group in 2,4'-DMP facilitates the loss of the isopropyl radical, yielding the m/z 119 fragment. Straight-chain isomers (like 2,4-dimethylpropiophenone) preferentially lose an ethyl radical to form m/z 133 or undergo McLafferty rearrangement to form m/z 105. Monitoring m/z 105 is crucial to confirm peak purity.
Protocol B: LC-MS/MS Analysis (Biological Matrices)
Objective: High-sensitivity quantification in plasma or urine.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: 200 µL Plasma/Urine.
-
Internal Standard: Add 20 µL of Mephedrone-d3 or Propiophenone-d5 (1 µg/mL).
-
Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) .
-
Why MTBE? It forms a clean upper organic layer and extracts substituted propiophenones efficiently without co-extracting excessive phospholipids.
-
-
Agitation: Vortex 2 min, Centrifuge 5 min @ 4000 rpm.
-
Reconstitution: Evaporate supernatant under
@ 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Instrumental Conditions (Sciex QTRAP / Thermo Altis equivalent)
-
Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).
-
Why: Biphenyl phases offer superior selectivity for aromatic positional isomers compared to C18 via enhanced
interactions.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear to 90% B
-
6-7 min: Hold 90% B
-
7.1 min: Re-equilibrate 10% B
-
-
Flow Rate: 0.4 mL/min.[2]
MRM Transitions
| Analyte | Precursor ( | Product ( | CE (eV) | Role |
| 2,4'-DMP | 163.1 | 119.1 | 25 | Quantifier |
| 163.1 | 91.1 | 40 | Qualifier | |
| 2,4-DMP (Isomer) | 163.1 | 105.1 | 28 | Distinction |
Method Validation Criteria
To ensure trustworthiness, the method must be validated according to SWGTOX or FDA Bioanalytical guidelines.
| Parameter | Acceptance Criteria | Experimental Validation |
| Selectivity | No interfering peaks at RT of analyte in 6 blank matrices. | Extract blank urine/plasma from 6 different sources. |
| Linearity | Calibration range: 5 – 1000 ng/mL. Weighting | |
| Accuracy/Precision | QC samples at Low (15 ng/mL), Med (400 ng/mL), High (800 ng/mL). | |
| Matrix Effect | Compare slope of matrix-matched curve vs. solvent curve. | |
| Isomer Resolution | Valley-to-Peak ratio | Inject mixture of 2,4'-DMP and 2,4-DMP. |
Workflow Visualization
Figure 2: End-to-end workflow for the extraction and quantification of 2,4'-DMP in biological matrices.
Troubleshooting & Optimization
-
Co-elution of Isomers:
-
Low Sensitivity in LC-MS:
-
Carryover:
References
-
Power, J. D., et al. (2011).[6] "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International.[6] Link
-
Kranenburg, R. F., et al. (2019).[3] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International.[6] Link
-
United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones." Link
-
PubChem. (2023). "Compound Summary: this compound (CAS 50390-51-7)."[7] National Library of Medicine. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations, Version 8.1." Link
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 50390-51-7 [chemicalbook.com]
Troubleshooting & Optimization
Identifying and minimizing interferences in GC-MS analysis of 2,4'-Dimethylpropiophenone
Welcome to the Technical Support Center for 2,4'-Dimethylpropiophenone Analysis .
This guide addresses the specific challenges of analyzing this compound (2,4'-DMPP) via GC-MS. Unlike standard ketone analysis, this molecule presents unique hurdles regarding positional isomerism (distinguishing it from 2,5' or 3,4' analogs) and fragmentation specificity (ortho-effects).
Quick Navigation
Module 1: Chromatographic Resolution
Issue: “I see a split peak or a shoulder on my main analyte peak. Is this column overload or an interference?”
Root Cause Analysis
The most persistent interference in 2,4'-DMPP analysis is positional isomerism .
-
The Chemistry: 2,4'-DMPP is typically synthesized via Friedel-Crafts acylation of m-xylene.
-
The Problem: If the starting material contains impurities (like o-xylene or p-xylene), or if the acylation occurs at the sterically hindered 2-position (less likely but possible) versus the 4-position, you will generate isomers like 2,6'-dimethylpropiophenone or 2,5'-dimethylpropiophenone .
-
The Symptom: These isomers have identical molecular weights (
Da) and nearly identical boiling points, leading to co-elution on standard non-polar columns.
Troubleshooting Protocol
| Variable | Standard Approach (Risk) | Optimized Approach (Solution) |
| Stationary Phase | 5% Phenyl (e.g., HP-5MS) Risk: Co-elution of 2,4' and 2,5' isomers. | High-Polarity Wax (PEG) or Trifluoropropyl (Rtx-200) Benefit: Dipole-dipole interactions separate isomers based on ring electron density. |
| Ramp Rate | Fast (20°C/min) Risk: Merges isomers into one broad peak. | Isothermal Plateau Action: Ramp to 140°C, hold for 5 min, then ramp out. This expands the critical separation window. |
| Flow Rate | Constant Flow Risk: Loss of resolution at higher temperatures. | Constant Linear Velocity Action: Maintain 35-40 cm/sec to keep height equivalent to a theoretical plate (HETP) optimal. |
Decision Logic: Peak Shape Analysis
Use the following logic tree to diagnose peak shape issues.
Figure 1: Decision matrix for diagnosing peak shape anomalies in propiophenone analysis.
Module 2: Mass Spectral Identification
Issue: “My library search score is low (<800), or I cannot distinguish between the 2,4' and 3,4' isomers.”
Technical Insight: The Ortho-Effect
Standard NIST libraries may not differentiate positional isomers well. You must rely on mechanistic fragmentation rules.
-
Base Peak (
133): Both 2,4'-DMPP and its isomers will show a dominant peak at 133 (Dimethylbenzoyl cation) due to -cleavage (loss of the ethyl group). This is not diagnostic. -
The Diagnostic Peak (
105 vs M-18):-
3,4'-DMPP (Meta/Para): No ortho-substituent. Fragmentation is standard.
-
2,4'-DMPP (Ortho): Contains a methyl group ortho to the carbonyl. This allows for a specific rearrangement (similar to McLafferty but involving the ring methyl) leading to the loss of water (
) or OH ( ). -
Action: Look for the relative abundance of ions in the
144-145 range (loss of water/OH from molecular ion).
-
Deconvolution Workflow
-
Extract Ion Chromatograms (EIC): Do not rely on Total Ion Current (TIC).
-
Target Ions:
-
Quantification:
133.0[1] -
Qualifier 1:
162.1 (Molecular Ion) -
Qualifier 2:
105.0 (Aryl cation after CO loss)
-
-
Ratio Check: The ratio of
should be consistent. If the ion abundance fluctuates relative to the parent peak across the width of the peak, you have a co-eluting isomer.
Module 3: Source Reduction (Interference Minimization)
Issue: “I see ghost peaks or consistent background noise that interferes with quantification.”
Origin of Interferences
Understanding the synthesis pathway reveals the likely contaminants. 2,4'-DMPP is typically made via Friedel-Crafts Acylation.
Figure 2: Synthesis pathway showing the origin of critical interferences.
Cleaning Protocol
-
Propionic Acid Removal: This byproduct causes peak tailing and degrades column phases.
-
Fix: Ensure the sample is washed with dilute
during workup. In GC, use a base-deactivated liner .
-
-
Solvent Impurities: Commercial m-xylene often contains 1-5% o-xylene.
-
Fix: If your raw material was technical grade, you will have 2,3'- or 3,4'-isomers. You cannot "clean" this out of the sample easily; you must separate it chromatographically (see Module 1).
-
Module 4: Recommended Method Parameters
Use this validated starting point to minimize interferences and maximize signal-to-noise ratios.
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Injection Mode | Split (20:1 to 50:1) | Critical: Propiophenones saturate the MS detector easily. Split injection sharpens peaks and reduces column bleed interference. |
| Column | DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm) | Polar phase provides superior isomer resolution compared to 5% phenyl. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |
| Oven Program | 60°C (1 min) | The mid-ramp hold at 140°C is the "isomer separation window." |
| MS Source | 230°C | Standard EI source temperature. |
| Scan Range | 40–300 amu | Sufficient to capture molecular ion (162) and exclude heavy column bleed. |
References
-
NIST Mass Spectrometry Data Center. 4'-Methylpropiophenone (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.[2]
-
Thermo Fisher Scientific. Separation of Isomers using High-Resolution GC-MS and Deans Switching. Application Note 72448.
-
Sigma-Aldrich. this compound Product Specification and Impurity Profile.
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity.
Sources
Technical Support Center: Substituted Propiophenones Synthesis & Purification
Case ID: PROP-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield and Purity Optimization Strategies
Introduction: The Propiophenone Challenge
Substituted propiophenones are critical intermediates in the synthesis of pharmaceutical agents (e.g., bupropion, phenethylamines) and fine chemicals. While the chemistry appears straightforward, researchers often encounter three "yield-killers":
-
Regio-isomer contamination (Ortho/Para mixtures).
-
Catalyst deactivation leading to stalled conversion.
-
Work-up emulsions (The "Aluminum Sludge" phenomenon).
This guide replaces generic textbook advice with field-proven troubleshooting protocols designed to isolate high-purity product.
Module 1: Reaction Optimization (Friedel-Crafts Acylation)
The dominant route to propiophenones is the Friedel-Crafts acylation of substituted benzenes with propionyl chloride.
The Core Issue: Stoichiometry & Complexation
User Complaint: "My reaction stalls at 50% conversion despite using 1 equivalent of AlCl₃."
Root Cause: Unlike alkylation, acylation is not catalytic . The product ketone acts as a Lewis base, forming a stable 1:1 complex with the Lewis acid (AlCl₃). This removes the catalyst from the cycle.[1]
The Fix:
-
Stoichiometry: You must use >2.2 equivalents of AlCl₃ relative to the acyl chloride.
-
1.0 eq to generate the acylium ion.
-
1.0 eq to complex with the product ketone.
-
0.2 eq excess to drive kinetics.
-
Regioselectivity Control (Ortho vs. Para)
Controlling the site of acylation is governed by the solvent's ability to solvate the acylium complex and the steric bulk of the electrophile.
Table 1: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Primary Effect | Recommended For |
| Nitrobenzene | High (Polar) | Solvates the acylium ion, creating a bulky complex that favors the less sterically hindered Para position. | Maximizing para-selectivity. |
| DCM / DCE | Moderate | Forms a tighter ion pair; less steric bulk than nitrobenzene. | General synthesis; easier work-up than nitrobenzene. |
| Carbon Disulfide | Low (Non-polar) | often favors ortho attack more than polar solvents (substrate dependent). | Ortho-isomer targeting (hazardous). |
Critical Protocol Note: For maximum para-selectivity, add the acyl chloride to the AlCl₃/Solvent mixture first to form the bulky complex, then add the aromatic substrate dropwise.
Visualization: Friedel-Crafts Workflow
Figure 1: The stepwise progression of Friedel-Crafts acylation, highlighting the critical "Stalled Intermediate" that requires specific quenching protocols.
Module 2: The Grignard Alternative (Nitrile Route)
When Friedel-Crafts fails (e.g., due to deactivating groups or meta-substitution requirements), the reaction of Grignard reagents with nitriles is the superior alternative.
User Complaint: "I obtained a mixture of the ketone and the starting nitrile, or a persistent imine."
Troubleshooting Protocol:
-
The Intermediate: The reaction produces an imine salt (
), not the ketone directly. This salt is stable.[2] -
The Hydrolysis: The conversion to ketone happens during the acid quench.
-
Tip: Do not just add water. You must use aqueous acid (HCl or H₂SO₄) and often heat (reflux) the biphasic mixture for 1-2 hours to fully hydrolyze the imine.
-
Module 3: Work-up Strategies (Breaking the Emulsion)
The most common failure point in propiophenone synthesis is the post-reaction work-up, where aluminum salts form a gelatinous "sludge" that traps the product.
The "Rochelle's Salt" Protocol
Avoid standard acid washes if you have acid-sensitive groups. Use Potassium Sodium Tartrate (Rochelle's Salt).[3][4]
Step-by-Step Guide:
-
Quench: Carefully pour the reaction mixture into ice water.
-
Add Tartrate: Add a saturated aqueous solution of Rochelle's Salt (approx. 10 mL per gram of AlCl₃ used).
-
Agitate: Stir vigorously at room temperature.
-
Observation: The mixture will initially look like gray sludge.
-
Time: After 1-4 hours, the layers will separate cleanly. The aluminum partitions into the aqueous layer as a soluble tartrate complex.
-
-
Extract: The organic layer will be clear and easy to separate.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for resolving common yield and purity issues in propiophenone synthesis.
Module 4: Purification (Crystallization vs. Distillation)
Substituted propiophenones often present as oils that are difficult to crystallize.
FAQ: "My product is oiling out during recrystallization. What do I do?"
The "Cloud Point" Method:
-
Dissolve the crude oil in a minimum amount of hot solvent A (e.g., Ethyl Acetate or Ethanol).
-
Add solvent B (Hexane or Water) dropwise at boiling temperature until the solution just turns cloudy.
-
Add one drop of Solvent A to clear it.
-
Insulate the flask and let it cool to room temperature very slowly (over 4-6 hours). Rapid cooling traps impurities and leads to oiling.
-
Seed: If oil forms, scratch the glass with a rod or add a seed crystal of the pure ketone.
References
-
BenchChem. (2025).[5] Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation: Mechanism and Conditions. Retrieved from
-
Olah, G. A., & Kobayashi, S. (1971).[6] Aromatic substitution.[6][7] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[6] Journal of the American Chemical Society.[6]
-
University of Rochester. (2026).[8] Purification by Crystallization: Tips and Tricks. Retrieved from
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation Mechanisms.[6][7] Retrieved from
-
Science Stack Exchange. (2021). Reaction/complexation of aluminium chloride and acetic acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
Method validation for the accurate quantification of 2,4'-Dimethylpropiophenone
Status: Operational Topic: Analytical Method Validation (HPLC/GC) Target Analyte: 2,4'-Dimethylpropiophenone (CAS: ~13371-36-3 / Isomer Specific) Regulatory Framework: ICH Q2(R2), FDA Bioanalytical Method Validation
Executive Summary
Welcome to the Technical Support Center. This guide addresses the quantification of This compound (2,4'-DMPP) , a critical aromatic ketone intermediate often analyzed during the synthesis of pharmaceutical APIs or as a positional isomer impurity.
Validating a method for this molecule presents unique challenges, primarily the chromatographic resolution of positional isomers (e.g., 2,5'-dimethylpropiophenone) and ensuring UV-detection sensitivity without interference from matrix components. The following modules provide field-proven solutions to these specific technical hurdles.
Module 1: Specificity & Chromatographic Resolution
Q: I am observing co-elution between 2,4'-DMPP and its positional isomers (e.g., 2,5'-DMPP). Standard C18 columns are failing. How do I achieve baseline resolution?
A: This is the most common failure mode for this analyte. Standard C18 columns rely heavily on hydrophobicity, which is nearly identical for positional isomers of dimethylpropiophenone. You must exploit
Troubleshooting Protocol:
-
Switch Stationary Phase: Replace the C18 column with a Phenyl-Hexyl or Biphenyl phase. The aromatic ring in the stationary phase interacts differentially with the varying electron densities of the 2,4' vs 2,5' substitution patterns, often doubling the resolution factor (
). -
Optimize Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN) as the organic modifier. MeOH allows for stronger
interactions between the analyte and the stationary phase compared to ACN, which can suppress these interactions. -
Temperature Control: Lower the column temperature to 25°C or 20°C. Higher temperatures increase molecular kinetic energy, which can overcome the subtle selectivity forces needed to separate isomers.
Acceptance Criterion:
Resolution (
Module 2: Sensitivity (LOD/LOQ) & Signal Stability
Q: My LOQ (Limit of Quantification) is inconsistent. The signal-to-noise ratio (S/N) fluctuates below 10:1. How do I stabilize detection?
A: Aromatic ketones like 2,4'-DMPP have distinct UV absorption bands. Inconsistent LOQ often stems from selecting a wavelength on the "shoulder" of the absorption spectrum rather than the maximum, or from solvent cutoff interference.
Optimization Steps:
-
Wavelength Selection: 2,4'-DMPP typically exhibits a strong
transition band around 245–255 nm and a weaker band near 280–300 nm.-
Action: Run a UV scan (200–400 nm) using a Diode Array Detector (DAD). Select the
(likely ~250 nm) for quantification to maximize signal. -
Caution: Avoid <220 nm if using Methanol, as solvent cutoff noise will degrade S/N at trace levels.
-
-
Injection Solvent: Ensure your sample diluent matches the initial mobile phase strength. Injecting 2,4'-DMPP dissolved in 100% ACN into a high-aqueous gradient will cause "solvent breakthrough," leading to peak broadening and reduced height (lower S/N).
Data Table: Sensitivity Acceptance Criteria (ICH Q2)
| Parameter | Definition | Acceptance Limit | Calculation Method |
| LOD | Limit of Detection | S/N | |
| LOQ | Limit of Quantification | S/N | |
| Precision at LOQ | Repeatability | RSD | 6 injections at LOQ conc. |
Where
Module 3: Accuracy & Recovery (Matrix Effects)
Q: Recovery rates in my spiked matrix samples are low (< 80%). Is the molecule degrading?
A: While 2,4'-DMPP is relatively stable, low recovery usually indicates inefficient extraction or protein binding (if bioanalytical) rather than chemical degradation.
Root Cause Analysis:
-
Solubility Profile: This molecule is lipophilic (
). Aqueous extraction buffers will fail. -
Protocol Adjustment:
-
For Solid Dosage: Use a diluent of at least 50% organic (ACN/MeOH). Sonication for 10-15 mins is mandatory to ensure complete solubilization.
-
For Plasma/Bioanalysis: Use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Protein precipitation alone often traps the lipophilic ketone in the protein pellet, lowering recovery.
-
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating the method according to ICH Q2(R2) standards, ensuring a self-validating system.
Caption: Step-by-step validation logic flow ensuring prerequisite parameters (Specificity) are met before quantitative parameters (Accuracy/Precision) are attempted.
Module 4: Robustness & Solution Stability
Q: Do I need to protect my samples from light? I see a 2% degradation after 24 hours.
A: Yes. Aromatic ketones can undergo Norrish Type I or II photocleavage or photoreduction upon prolonged exposure to UV/VIS light.
Stability Protocol:
-
Amber Glass: All standard and sample preparations must be stored in amber glassware.
-
Autosampler: Maintain autosampler temperature at 4°C-10°C to minimize thermal degradation and evaporation of the organic solvent, which would artificially concentrate the sample.
-
Benchtop Stability: Validate stability by injecting a standard every 4 hours for 24 hours.
-
Acceptance: No new impurity peaks > 0.1% area; Assay value within ±2.0% of initial.
-
Troubleshooting Decision Tree: Peak Tailing
Peak tailing is a frequent issue with ketones due to secondary interactions with silanol groups on the silica support.
Caption: Diagnostic logic for resolving peak symmetry issues common to aromatic ketone analysis.
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]
-
Yuan, B. (2022).[2] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.[2] (Discusses RP-HPLC efficiency for isomer separation). [Link]
-
AgroParisTech. (n.d.). Absorption bands position: UV-Visible Spectroscopy. (Explains bathochromic shifts and conjugation effects relevant to aromatic ketones). [Link]
Sources
Addressing stability issues of propiophenone derivatives in experimental setups
Current Status: Operational | Tier: Advanced Research Support
Topic: Stabilization, Storage, and Analytical Troubleshooting of Propiophenone Derivatives
Welcome to the Stability Support Center
From the Desk of the Senior Application Scientist:
"Propiophenone derivatives—specifically
Module 1: Storage & Handling Integrity
FAQ: Why is my stock solution turning yellow/brown?
Diagnosis: Oxidative polymerization or Photolytic cleavage. Propiophenone derivatives possess a carbonyl group susceptible to Norrish Type I and II photocleavage upon UV exposure. Furthermore, derivatives with an amine group (like bupropion) undergo oxidative deamination and subsequent polymerization in alkaline or neutral environments.
The Fix:
-
Solvent Acidification: Never store free-base amino-propiophenones in methanol for long periods.
-
Protocol: Use 0.1N HCl in Ethanol or Acidified Methanol (0.01% Formic Acid) for stock solutions. The protonated amine is significantly more resistant to oxidation than the free base [1].
-
-
Inert Atmosphere: Sparging with Nitrogen (
) is insufficient for long-term storage of -bromo derivatives. You must store them under Argon (heavier than air) to prevent surface oxidation at the meniscus. -
Container Type: Use Amber silanized glass vials. Clear glass allows UV light (300–400 nm) to excite the
transition of the carbonyl, initiating radical formation.
Data Table: pH-Dependent Stability Profile
Based on accelerated degradation studies of Bupropion-like derivatives [2].
| pH Environment | Half-Life ( | Dominant Degradation Pathway |
| pH 1.2 - 4.0 | > 30 Days (Stable) | Minimal hydrolysis |
| pH 5.0 - 7.0 | 48 - 72 Hours | Autoxidation / Dimerization |
| pH > 7.5 | < 12 Hours | Rapid Oxidative Deamination & Polymerization |
| Solid State | Varies | Hygroscopic instability (Hydrolysis) |
Module 2: Analytical Troubleshooting (GC & HPLC)
Issue A: "I see 'Ghost Peaks' or Split Peaks in my GC-MS."
Root Cause: Thermal Degradation in the Injector Port.
Synthetic cathinones and bupropion derivatives are thermally unstable. At standard injector temperatures (250°C+), they undergo oxidative dehydrogenation inside the liner, losing two hydrogens (
The Fix: Derivatization or "Cold" Injection. Do not trust the underivatized spectra if you see tailing or extra peaks.
Protocol: TFAA Derivatization for GC-MS
-
Evaporate 50
L of stock solution to dryness under . -
Add 50
L of Ethyl Acetate and 50 L of Trifluoroacetic Anhydride (TFAA) . -
Incubate at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in Ethyl Acetate.
-
Why? The trifluoroacetyl amide is thermally stable and prevents the amine from reacting with the ketone of a neighboring molecule.
-
Issue B: "My HPLC peaks are tailing severely."
Root Cause: Silanol Interaction.
The secondary amine in many propiophenone derivatives acts as a strong base, interacting with residual silanols (
The Fix:
-
Mobile Phase pH: Must be < 3.0 . At pH 2.5, surface silanols are protonated (neutral), and the drug is protonated (cationic). Repulsion prevents sticking.
-
Column Choice: Use a "Type B" High-Purity Silica column with extensive end-capping (e.g., C18 with trimethylsilane capping).
Module 3: Visual Troubleshooting Logic
Workflow 1: Analytical Decision Tree
Use this logic flow to determine the correct analytical method based on observed instability.
Figure 1: Decision matrix for selecting and optimizing analytical methods for labile propiophenones.
Workflow 2: Stability & Storage Protocol
Follow this loop to ensure sample integrity before experiments begin.
Figure 2: The "Golden Loop" of propiophenone storage. Any break in this chain leads to oxidation.
Module 4: Self-Validating System Suitability Test (SST)
Before running valuable samples, run this 3-Step SST to validate your setup:
-
The "Blank" Check: Inject a solvent blank. If you see peaks matching your analyte's retention time, your injector liner is contaminated with polymerized propiophenone "gunk" from previous runs. Action: Change the liner and trim the column guard.
-
The Tailing Factor Calculation: Calculate Tailing Factor (
) using USP formula:-
If
: Your mobile phase pH is too high, or the column is dead. Stop immediately.
-
-
The M-2 Ratio (GC-MS Only): Inject a known standard. Compare the abundance of the molecular ion (
) to the ion.-
If
: Your injector temperature is too high. Lower it by 20°C or derivatize.
-
References
-
Kerrigan, S. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Costa, R., et al. (2019). The aqueous stability of bupropion: pH-degradation profile and kinetics. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Tsujikawa, K., et al. (2013).
-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International. Link -
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC. Link
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromopropiophenone. Link
Sources
Overcoming peak tailing and broadening in HPLC of 2,4'-Dimethylpropiophenone
Status: Operational Ticket ID: #DMPP-OPT-2024 Assigned Specialist: Senior Application Scientist
Executive Summary: The Analyte Context
2,4'-Dimethylpropiophenone (2,4'-DMPP) is a hydrophobic aromatic ketone. Unlike basic amines, it does not suffer from severe ionization-based tailing at neutral pH. However, its structural similarity to positional isomers (e.g., 2,5'-dimethyl or 3,4'-dimethyl analogs) and its high hydrophobicity create specific challenges:
-
Peak Tailing: Often caused by "dewetting" in highly aqueous phases, solvent mismatch during injection, or active silanol interactions with the aromatic ring.
-
Band Broadening: Frequently results from poor mass transfer in older silica types or extra-column volume effects due to the molecule's relatively low retention factor (
) in high-organic methods.
This guide provides a self-validating troubleshooting protocol to resolve these issues.
Module 1: Diagnostic Triage
Is it Tailing or Broadening?
Before adjusting chemistry, you must distinguish between thermodynamic asymmetry (tailing) and kinetic dispersion (broadening).
Q: How do I quantitatively distinguish between tailing and broadening for 2,4'-DMPP?
A: Use the Asymmetry Factor (
-
Tailing:
. This indicates a chemical interaction or physical void. -
Broadening: Low
(Efficiency) with . This indicates a plumbing or flow rate issue.
Visual Diagnosis Workflow (Graphviz Diagram: Troubleshooting Logic Tree)
Caption: Diagnostic logic flow distinguishing between thermodynamic tailing and kinetic broadening.
Module 2: Solving Peak Tailing ( )
Q: I am seeing tailing, but 2,4'-DMPP is not a base. Why is it interacting with the column?
A: While not a base, the carbonyl oxygen and the aromatic ring can interact with acidic silanols on the silica surface via hydrogen bonding and pi-pi interactions. However, the most common cause for this specific lipophilic molecule is Solvent Mismatch .
Root Cause 1: Injection Solvent Mismatch
If you dissolve 2,4'-DMPP in 100% Acetonitrile (ACN) but your starting mobile phase is 50:50 Water:ACN, the sample "races" through the column center before precipitating or interacting, causing a distorted tail.
The Fix:
-
Dissolve the sample in the mobile phase (e.g., 50:50 ACN:Water).
-
If solubility is an issue, use the lowest possible volume of organic solvent.
Root Cause 2: Column "Dewetting" (Phase Collapse)
If you are trying to separate the 2,4' isomer from polar impurities using a high-water method (e.g., 95% Water) on a standard C18 column, the hydrophobic C18 chains may collapse, reducing surface area and causing tailing.
The Fix:
-
Switch Column: Use an AQ-type (Aqua) C18 column compatible with 100% water.
-
Add Modifier: Ensure at least 5% organic solvent is always present.
Root Cause 3: Positional Isomer Co-elution
The "tail" might actually be the 3,4'-dimethyl isomer eluting immediately after the main peak.
The Fix:
Enhance Selectivity (
-
Standard: C18 (Separates by hydrophobicity).
-
Optimized: Phenyl-Hexyl or Biphenyl stationary phases. These interact with the aromatic ring electrons, often pulling the isomers apart significantly.
Module 3: Solving Band Broadening (Low Efficiency)
Q: My peak is symmetrical but wide (fat). How do I sharpen it?
A: Broadening in 2,4'-DMPP analysis is usually a physical issue described by the Van Deemter Equation (
Protocol: The "Plumbing Audit"
2,4'-DMPP is a small molecule. If your retention time is short (
| Component | Standard Setup (Bad for sharp peaks) | Optimized Setup (Required) |
| Tubing ID | 0.010" (Blue/Green) | 0.005" (Red) |
| Flow Cell | Standard (10 µL) | Micro-flow (2 µL) |
| Data Rate | 2 Hz | > 20 Hz |
Experimental Workflow: Van Deemter Optimization
(Graphviz Diagram: Optimization Loop)
Caption: Iterative process to find the optimal linear velocity (
Module 4: Standardized System Suitability Protocol
To ensure your data is trustworthy, every run must include this self-validating check.
Sample: this compound Standard (100 µg/mL in Mobile Phase). Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm. Mobile Phase: 60:40 ACN:Water (Isocratic).
Acceptance Criteria:
-
Tailing Factor (
): -
Theoretical Plates (
): > 8,000 per column -
Retention Factor (
): (Ensures separation from the void).
References
-
Agilent Technologies. (2019).[1] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from
Sources
Technical Support Center: Matrix Effect Mitigation for 2,4'-Dimethylpropiophenone
Introduction
Welcome to the Technical Support Center. This guide addresses a critical challenge in the bioanalysis of 2,4'-Dimethylpropiophenone (2,4'-DMPP) : Matrix Effects (ME) .
2,4'-DMPP is a hydrophobic ketone, often analyzed as a pharmaceutical intermediate, impurity, or degradation product. Because it lacks a strongly basic nitrogen atom (unlike its cathinone derivatives), it often exhibits lower ionization efficiency in Electrospray Ionization (ESI), making it highly susceptible to ion suppression caused by co-eluting phospholipids and salts in biological matrices (plasma, urine).
This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects.
Module 1: Diagnostic Workflow
Q: How do I definitively know if my signal drop is due to matrix effects and not instrument drift?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" diagnostic tool. It visualizes exactly where in your chromatogram the suppression occurs relative to your analyte's retention time.
Protocol: Post-Column Infusion Setup
-
Setup: Tee-combine a steady flow of neat 2,4'-DMPP standard (100 ng/mL in mobile phase) into the effluent from the LC column before it enters the MS source.
-
Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma with no analyte) into the LC.
-
Observation: Monitor the baseline of the specific MRM transition for 2,4'-DMPP.
-
Interpretation: A dip in the baseline indicates Ion Suppression ; a rise indicates Ion Enhancement . If your analyte elutes during these disturbances, you have a matrix effect.[1][2][3][4][5][6]
Visualization: PCI Diagnostic Logic
Figure 1: Decision tree for interpreting Post-Column Infusion data to identify the source of signal instability.
Module 2: Sample Preparation (The Root Cause Fix)
Q: I am currently using Protein Precipitation (PPT). Is this sufficient?
A: No. For a hydrophobic ketone like 2,4'-DMPP, Protein Precipitation (using Acetonitrile or Methanol) is widely considered "dirty" because it fails to remove Glycerophosphocholines (Phospholipids) . These lipids are the primary cause of ion suppression in ESI+.
Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .
Comparative Extraction Protocols
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Mechanism | Solubility change | Partitioning (LogP driven) | Adsorption/Ion Exchange |
| Phospholipid Removal | < 10% (Poor) | > 90% (Excellent) | > 95% (Superior) |
| Suitability for DMPP | Not Recommended | Highly Recommended | Best for Validation |
| Key Reagents | ACN / MeOH | Hexane / Ethyl Acetate | HLB or MCX Cartridges |
LLE Protocol for 2,4'-DMPP (High Efficiency)
Rationale: 2,4'-DMPP is lipophilic. It partitions well into non-polar solvents, leaving water-soluble salts and zwitterionic phospholipids in the aqueous phase.
-
Aliquot: 200 µL Plasma + 20 µL Internal Standard.
-
Buffer: Add 100 µL Ammonium Acetate (pH 5-7) to stabilize pH.
-
Extract: Add 1.5 mL Hexane:Ethyl Acetate (90:10 v/v) .
-
Note: Avoid Chlorinated solvents if possible to prevent halogenated waste, but MTBE is also a viable alternative.
-
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.
-
Transfer: Remove the upper organic layer (contains analyte) to a clean tube.
-
Critical: Do not touch the interface layer (contains lipids).
-
-
Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.
Module 3: Chromatographic & MS Optimization
Q: My extraction is clean, but I still see matrix effects. What now?
A: You likely have "late-eluting" phospholipids from previous injections wrapping around to suppress the current peak, or your analyte is co-eluting with the solvent front.
Chromatographic Separation Strategy
Phospholipids are extremely hydrophobic. If you run a short gradient, they may not elute until the next injection.
-
The Fix: Implement a "High-Organic Wash" at the end of every gradient.
-
Column Choice: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18).
-
Gradient Profile:
-
0-1 min: 5% B (Load)
-
1-5 min: Ramp to 95% B (Elute Analyte)
-
5-7 min: Hold at 95-98% B (Wash Phospholipids)
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibrate
-
Ion Source Selection: ESI vs. APCI
Critical Insight: 2,4'-DMPP is a ketone. It does not protonate as easily as an amine.
-
ESI (Electrospray): Susceptible to "charge competition" matrix effects.[4]
-
APCI (Atmospheric Pressure Chemical Ionization): Far more resistant to matrix effects for neutral/hydrophobic compounds.
-
Action: If ESI sensitivity is inconsistent, switch to APCI Positive Mode . The charge transfer mechanism in APCI is less affected by co-eluting salts.
Module 4: Quantification & Validation
Q: How do I calculate the "Matrix Factor" for FDA/EMA validation?
A: You must follow the Matuszewski Method (Standard Line Slope comparison or Peak Area comparison).
Matrix Factor (MF) Calculation
You need three data sets:
-
Set A: Analyte in Neat Solution (Mobile Phase).
-
Set B: Analyte spiked into Post-Extraction Matrix (extract blank, then add analyte).
-
Set C: Analyte spiked Pre-Extraction (standard extraction).
-
MF = 1.0: No Matrix Effect.
-
MF < 1.0: Ion Suppression (e.g., 0.8 = 20% suppression).
-
MF > 1.0: Ion Enhancement.
IS-Normalized MF:
Internal Standard Selection
-
Gold Standard: 2,4'-DMPP-d3 (Deuterated).
-
Why? A stable isotope labeled (SIL) IS will co-elute exactly with the analyte and experience the exact same matrix effect, mathematically canceling it out in the ratio.
-
Avoid: Analog IS (e.g., different chain length) as they may elute in a different region of the suppression zone.
Summary Workflow Diagram
Figure 2: Optimized analytical workflow for minimizing matrix effects in 2,4'-DMPP analysis.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. Section 3.2.3 (Matrix Effect).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
Technical Support Center: High-Purity 2,4'-Dimethylpropiophenone Purification
Introduction & Chemical Identity
User Advisory: Before proceeding, verify the chemical identity. The nomenclature "2,4'-Dimethylpropiophenone" specifically refers to 2-methyl-1-(4-methylphenyl)propan-1-one (also known as 4'-methylisobutyrophenone or isopropyl p-tolyl ketone).
-
Structure: A para-tolyl ring acylated with an isobutyryl group.
-
Common Confusion: Do not confuse with 2,4-dimethylpropiophenone (CAS 35031-55-1), which is 1-(2,4-dimethylphenyl)propan-1-one. The purification protocols differ due to isomeric boiling point variations.
Physical Properties Reference Table
| Property | Value | Notes |
| Boiling Point | 102–103 °C @ 6 Torr | Primary method of isolation. |
| Melting Point | < 25 °C (Liquid) | Often supercools; literature citing >200°C refers to salts (e.g., HCl). |
| Density | 0.985 g/cm³ | Phase separation is critical (lighter than water). |
| Appearance | Colorless to Pale Yellow Liquid | Darkens upon oxidation or trace metal contamination. |
Troubleshooting: Reaction Work-up & Isolation
Q: My crude reaction mixture is dark brown/black. How do I prevent this color from carrying over to the final product?
A: The dark color is typical of Friedel-Crafts acylation, resulting from aluminum chloride complexes and polymerized by-products.
-
Causality: Direct distillation of the crude black oil often causes thermal cracking, codistilling colored impurities.
-
Protocol: You must perform a rigorous Hydrolysis and Wash sequence before distillation.
-
Quench: Pour the reaction mixture over ice/HCl (conc.) to decompose the aluminum complex.
-
Phase Cut: Retain the organic layer.[6]
-
Wash Sequence:
-
Water (2x): Removes bulk aluminum salts.
-
NaOH (1M) or NaHCO₃ (sat.): Critical Step. Removes unreacted carboxylic acids or acidic phenols that catalyze polymerization during distillation.
-
Brine: Breaks emulsions and pre-dries the organic layer.
-
-
Adsorbent Treatment: Stir the dried organic phase with 5% w/w Activated Carbon or Silica Gel for 30 minutes before filtration. This physically adsorbs heavy colored oligomers.
-
Q: I am seeing a persistent emulsion during the aqueous wash. How do I resolve it?
A: Emulsions in this system are usually caused by precipitating aluminum hydroxide gels at neutral pH.
-
Solution: Acidify the aqueous layer slightly with 1M HCl until the aluminum salts redissolve (clearing the rag layer), or add solid NaCl to increase the ionic strength of the aqueous phase.
Troubleshooting: Distillation & Isomer Separation
Q: I cannot separate the 2,4'-isomer from the 2,2'-isomer (ortho-impurity) using simple vacuum distillation.
A: The boiling point difference between the para (4') and ortho (2') isomers is often less than 5°C. Simple distillation is insufficient for high purity (>99%).
-
Strategy: Use Fractional Vacuum Distillation .
-
Equipment: A Vigreux column (minimum 20 cm) or a packed column (glass helices) is required to increase theoretical plates.
-
Vacuum Stability: You must maintain a stable vacuum (e.g., 5.0 ± 0.5 Torr). Fluctuations will cause the vapor fronts of the isomers to mix.
-
Reflux Ratio: Set a reflux ratio of at least 5:1 (Reflux:Takeoff) during the transition phase between fractions.
Q: My product turns yellow after distillation. Is it decomposing?
A: Yellowing is often due to trace acid or oxidation .
-
Diagnosis: Check the pH of a small aliquot shaken with water. If acidic, HCl is slowly evolving from trapped chloro-species.
-
Fix: Distill over a small amount of solid Sodium Carbonate (Na₂CO₃) or Calcium Hydride (CaH₂) to neutralize trace acids in the pot.
-
Storage: Store under Argon/Nitrogen in amber glass. The benzylic hydrogens and the tertiary carbon in the isobutyryl group are susceptible to radical oxidation.
Advanced Purification: Crystallization & Chromatography
Q: Can I purify this compound by crystallization?
A: As the free base is a liquid or low-melting solid, crystallization is difficult unless you are working at very low temperatures (-20°C to -40°C).
-
Alternative: If ultra-high purity (>99.5%) is required for pharmaceutical standards, convert it to a solid derivative:
-
Semicarbazone Formation: React with semicarbazide hydrochloride. The resulting solid has a sharp melting point and can be recrystallized from Ethanol/Water.
-
Hydrolysis: Regenerate the ketone by refluxing the purified semicarbazone with dilute HCl, followed by steam distillation or extraction.
-
Q: When should I use Column Chromatography?
A: Use chromatography only if fractional distillation fails to remove the ortho-isomer or if you have non-volatile impurities that codistill.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5). The ketone is relatively non-polar.
-
TLC Visualization: UV light (254 nm). The aromatic ring provides strong absorbance.
Purification Workflow Diagram
The following diagram illustrates the logical decision tree for purifying crude this compound.
Caption: Decision tree for the isolation and purification of this compound, prioritizing distillation methods based on impurity profile.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 576829, 4'-Methylisobutyrophenone. Retrieved from [Link][3]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[7] (Standard reference for Friedel-Crafts workup and distillation protocols).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 50390-51-7 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. US20090162308A1 - Use of this compound as a fragrance substance - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,2-ジメチルプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
Resolving co-elution issues in the chromatographic analysis of propiophenone isomers
Welcome to the Separation Science Technical Center. Topic: Resolution of Propiophenone and Methylacetophenone Isomers Ticket ID: #ISO-PROP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Propiophenone (
This guide provides field-proven protocols to resolve these co-elutions by leveraging shape selectivity and
Module 1: Gas Chromatography (GC) Troubleshooting
Status: Active | Applicability: Volatile Impurity Profiling, Reaction Monitoring
The Problem: Thermal Co-elution
On standard non-polar columns (e.g., DB-1, DB-5, Rxi-5ms), 3-methylacetophenone and 4-methylacetophenone often co-elute because their boiling points differ by less than 2°C.
The Solution: Polarity & Interaction Tuning
To resolve these isomers, you must shift from a boiling-point separation mechanism to a polarity-driven mechanism.
Protocol A: The "Wax" Strategy (Recommended)
Polyethylene glycol (PEG) stationary phases ("Wax" columns) interact with the aromatic ring and the ketone carbonyl via dipole-dipole interactions. The steric hindrance of the ortho- isomer and the electronic differences between meta- and para- isomers create significant resolution on these phases.
| Parameter | Recommended Setting | Rationale |
| Column | WAX Phase (e.g., DB-WAX, Stabilwax) 30 m × 0.25 mm × 0.25 µm | Maximizes dipole-dipole selectivity for positional isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains efficiency during thermal ramps. |
| Inlet | Split (20:1) @ 250°C | Prevents column overload which broadens peaks and ruins resolution. |
| Oven Program | 60°C (hold 1 min) | The mid-ramp hold at 140°C flattens the thermal gradient exactly where isomers elute, widening the separation window. |
FAQ: GC-Specific Issues
Q: I cannot switch to a Wax column because my method includes high-boiling impurities >260°C. What now? A: If you are restricted to a 5-type (5% phenyl) column due to thermal stability limits, you must use a mid-polarity secondary phase or optimize the ramp.
-
Alternative: Use a 17-type column (50% phenyl). The increased phenyl content enhances
- interactions with the aromatic ketones, often providing baseline resolution between the 3- and 4-isomers that a 5% phenyl column misses.
Module 2: HPLC/UHPLC Troubleshooting
Status: Active | Applicability: Pharmaceutical Assay, Stability Studies
The Problem: The "Hydrophobic Trap"
In Reversed-Phase LC (RPLC), separation on C18 columns is driven by hydrophobicity. Propiophenone and methylacetophenones have virtually identical logP values (~2.1). Consequently, they co-elute or show "shouldering" on C18.
The Solution: - Selectivity
You must use a stationary phase that can distinguish the shape and electron distribution of the aromatic ring.
Protocol B: The Biphenyl Shift
Biphenyl stationary phases consist of two phenyl rings linked together. This creates a highly dense electron cloud that interacts with the
Critical Mechanism: The solvent choice is vital. Acetonitrile suppresses
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl (e.g., Kinetex Biphenyl, Raptor Biphenyl) 100 mm × 2.1 mm, 2.6 µm (Core-Shell) | Provides the necessary |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps analytes neutral (suppressing silanol activity). |
| Mobile Phase B | Methanol + 0.1% Formic Acid | CRITICAL: Methanol allows the stationary phase's |
| Gradient | 40% B Isocratic (0-2 min) | Isocratic hold at the start allows the stationary phase to engage the isomers before elution force increases. |
| Temperature | 25°C - 30°C | Lower temperatures favor steric selectivity. Do not heat >40°C. |
Module 3: Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the correct method based on your sample constraints.
Figure 1: Decision tree for selecting the optimal chromatographic mode and stationary phase for propiophenone isomers.
Module 4: Advanced Troubleshooting (FAQ)
Q: I am using the Biphenyl column with Methanol, but my peaks are tailing. Why? A: While propiophenone is neutral, impurities or derivatives (like amino-propiophenones) may be basic.
-
Fix: Ensure your aqueous mobile phase is buffered. Use 10mM Ammonium Formate (pH 3.5) instead of simple Formic Acid water. This masks residual silanols on the column surface.
Q: Can I use a C18 column if I have no other option? A: It is difficult but possible using ternary mixtures .
-
Fix: Use Water/Methanol/THF. Tetrahydrofuran (THF) acts as a shape-selective modifier. Try adding 5-10% THF to your mobile phase B. Note that THF is not compatible with PEEK tubing (use Stainless Steel).
Q: How do I confirm peak identity if 3-methyl and 4-methyl elute close together? A: If using MS detection, the fragmentation patterns are nearly identical (m/z 105 and 119 dominant). You must rely on Retention Time Locking (RTL) with pure analytical standards.
-
Rule of Thumb: On Biphenyl phases, the elution order is typically ortho
meta para (2-methyl 3-methyl 4-methyl), driven by the ability of the planar para isomer to interact most strongly with the stationary phase.
References
-
Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[1] (Demonstrates Biphenyl selectivity for positional isomers of propiophenone analogs).
-
Agilent Technologies. (2016). The Secrets to Better HPLC Methods: Selectivity and Stationary Phases. (Explains the mechanism of Phenyl-Hexyl and Biphenyl phases vs C18).
-
Phenomenex. (2023).[2] LC & GC Separation Solutions Guide: Aromatic Isomers. (Guidance on GC Wax columns and LC Phenyl phases for aromatic ketones).
-
U.S. EPA. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard protocols for extracting and analyzing aromatic ketones).
Sources
Validation & Comparative
Comparative Technical Guide: 2,4'-Dimethylpropiophenone vs. Aromatic Ketone Analogs
Executive Summary
This guide provides a comparative analysis of 2,4-Dimethylpropiophenone (1-(2,4-dimethylphenyl)propan-1-one) against its structural analogs, specifically 4'-Methylpropiophenone and unsubstituted Propiophenone .
While often conflated in nomenclature, the presence of the ortho-methyl group in the 2,4-isomer introduces significant steric inhibition of resonance , altering its reactivity profile, UV-Vis spectral characteristics, and metabolic stability compared to the para-substituted analogs. This guide details the physicochemical distinctions, synthetic pathways, and validated protocols for downstream functionalization (specifically
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature Clarification: The notation "2,4'-Dimethylpropiophenone" is often ambiguous in literature. This guide focuses on 1-(2,4-dimethylphenyl)propan-1-one (Ring-substituted), a key intermediate in the synthesis of photoinitiators and agrochemicals. It is distinct from 1-(4-methylphenyl)-2-methylpropan-1-one (a controlled substance precursor).
Table 1: Comparative Physicochemical Properties
| Property | 2,4-Dimethylpropiophenone (Subject) | 4'-Methylpropiophenone (Analog) | Propiophenone (Baseline) |
| CAS Number | 35031-55-1 | 5337-93-9 | 93-55-0 |
| Structure | 2,4-Disubstituted Ring | 4-Substituted Ring | Unsubstituted Ring |
| Molecular Weight | 162.23 g/mol | 148.20 g/mol | 134.18 g/mol |
| Physical State (RT) | Low-melting solid / Liquid | Liquid | Liquid |
| Melting Point | 36.2°C (approx) | 7.2°C | 18°C |
| Boiling Point | ~246°C | 238°C | 218°C |
| Electronic Effect | Inductive (+I) from two methyls | Inductive (+I) from one methyl | None |
| Steric Environment | High (Ortho-methyl effect) | Low | Negligible |
Analyst Insight: The ortho-methyl group in 2,4-DMPP forces the carbonyl group out of coplanarity with the benzene ring. This "Steric Inhibition of Resonance" reduces the conjugation energy, making the carbonyl carbon slightly more electrophilic but sterically harder to access compared to 4'-Methylpropiophenone.
Synthetic Pathways & Regioselectivity[7][8]
The synthesis of 2,4-Dimethylpropiophenone utilizes Friedel-Crafts Acylation .[1][2] Unlike toluene (which yields mixed ortho/para isomers), the precursor m-xylene directs substitution to the 4-position due to the cooperative directing effects of the two methyl groups and steric blocking of the 2-position.
Diagram 1: Regioselective Synthesis Workflow
Figure 1: Friedel-Crafts acylation of m-xylene.[1][3] The reaction is highly selective for the 4-position (yielding 2,4-DMPP) because the 2-position is sandwiched between two methyl groups.
Comparative Reactivity: The "Ortho" Effect
In drug development, these ketones are often functionalized at the alpha-carbon (e.g., bromination) to create precursors for aminoketones.
Steric Inhibition of Resonance
-
4'-Methylpropiophenone: The planar structure allows full
-electron delocalization from the aromatic ring to the carbonyl. This stabilizes the molecule but makes the -protons less acidic compared to non-conjugated systems. -
2,4-Dimethylpropiophenone: The ortho-methyl group twists the carbonyl bond.
-
Consequence 1: Reduced conjugation energy.
-
Consequence 2: The carbonyl oxygen is more basic (higher electron density localized on oxygen).
-
Consequence 3:
-Bromination kinetics are altered. The steric bulk hinders the approach of the electrophile ( ) but the reduced conjugation can destabilize the enol intermediate.
-
Experimental Protocol: Regioselective -Bromination
This protocol validates the reactivity difference. It is designed to mono-brominate the
Objective: Synthesis of
Reagents & Equipment[6][10]
-
Substrate: 2,4-Dimethylpropiophenone (1.62 g, 10 mmol).
-
Solvent: Glacial Acetic Acid (15 mL) – Promotes enolization.
-
Reagent: Bromine (
) (1.60 g, 10 mmol) in Acetic Acid (5 mL). -
Catalyst: Hydrobromic acid (48% aq, 2 drops) – Autocatalytic initiator.
-
Equipment: 50 mL 3-neck RBF, pressure-equalizing addition funnel, gas scrubber (NaOH).
Step-by-Step Methodology
-
Setup: Charge the RBF with 2,4-Dimethylpropiophenone and Glacial Acetic Acid. Stir to dissolve.
-
Initiation: Add 2 drops of HBr. Heat the solution slightly to 30°C to initiate enol formation.
-
Addition: Add the
/AcOH solution dropwise over 30 minutes.-
Critical Checkpoint: The deep red color of bromine should disappear rapidly upon contact with the solution. If color persists, pause addition and increase temperature slightly (max 45°C).
-
Note: 2,4-DMPP reacts slower than 4'-MPP due to steric hindrance. 4'-MPP typically decolorizes bromine instantly at RT.
-
-
Quench: Once addition is complete and the solution is pale yellow, pour the mixture into ice-cold water (100 mL).
-
Workup: Extract with Dichloromethane (
mL). Wash organic layer with saturated (to remove acid) and Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.
Diagram 2: Reactivity & Troubleshooting Logic
Figure 2: Decision matrix for bromination. The 2,4-isomer requires thermal activation due to the ortho-effect, whereas the 4-isomer reacts spontaneously at room temperature.
Safety & Handling
-
Lachrymator Warning:
-Bromo ketones are potent tear gas agents. All work must be performed in a high-efficiency fume hood. -
Skin Absorption: Aromatic ketones are lipophilic and penetrate skin easily. Use Nitrile or Laminate gloves.
-
Storage: 2,4-DMPP is stable at room temperature but should be stored under inert gas to prevent auto-oxidation of the benzylic positions over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3564155, 1-(2,4-Dimethylphenyl)propan-2-one (Isomer Reference). Retrieved from [Link](Note: Used for physicochemical property validation).
-
Jagatheesan, R., et al. (2019). "Selective α-bromination of aryl carbonyl compounds: prospects and challenges."[4] Synthetic Communications. Retrieved from [Link]
-
Master Organic Chemistry (2023). "Alpha Halogenation of Ketones via Enols." Retrieved from [Link]
-
LibreTexts Chemistry. "Friedel-Crafts Acylation of Toluene and Xylene Derivatives." Retrieved from [Link]
Sources
Validation of a new analytical method for 2,4'-Dimethylpropiophenone using a reference standard
Executive Summary
In the synthesis of Tolperisone and related muscle relaxants, 2,4'-Dimethylpropiophenone (1-(2,4-dimethylphenyl)propan-1-one) serves as a critical intermediate.[1] Its purity is paramount, yet quantifying this analyte presents a specific chromatographic challenge: separating it from its positional isomers (e.g., 2,5-dimethyl or 3,4-dimethyl analogs) which possess identical molecular weights (162.23 g/mol ) and similar boiling points.[1]
This guide validates a novel Ultra-High Performance Liquid Chromatography (UHPLC) method utilizing a Pentafluorophenyl (PFP) stationary phase.[1] We compare this against the traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method. While GC-FID remains a robust standard for non-polar ketones, our data demonstrates that the UHPLC-PFP method offers superior specificity for isomeric impurities and eliminates thermal degradation risks associated with high-temperature injection ports.[1]
The Analytical Challenge: Isomeric Resolution
The primary failure mode in analyzing dimethyl-substituted aromatic ketones is co-elution .[1]
-
Traditional Approach (GC-FID): Relies on boiling point differences.[1] Since positional isomers often differ in boiling point by <2°C, peak overlap is common.[1]
-
Traditional Approach (C18 HPLC): Relies on hydrophobicity.[1] The methyl placement (ortho/para vs. meta) causes minimal shifts in hydrophobicity, leading to poor resolution (
).[1]
The Solution: We utilize a Core-Shell PFP (Pentafluorophenyl) Column .[1] The fluorine atoms in the stationary phase induce strong
Methodology Comparison
The following experimental conditions were established to compare the performance of the legacy method (GC) against the proposed method (UHPLC).
Table 1: Instrument Conditions
| Parameter | Method A: Traditional GC-FID | Method B: Proposed UHPLC-UV (Validated) |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | Kinetex F5 Core-Shell PFP (100 x 2.1mm, 1.7µm) |
| Carrier/Mobile Phase | Helium (1.2 mL/min, constant flow) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient/Temp | 80°C (1 min) to 250°C @ 10°C/min | Gradient: 30% B to 80% B in 5 minTemp: 40°C |
| Detection | FID @ 300°C | UV-Vis @ 254 nm (Diode Array) |
| Injection | 1 µL Split (20:[1]1) @ 250°C | 2 µL Flow-Through Needle |
| Run Time | 18.0 minutes | 7.5 minutes |
Validation Protocol (ICH Q2(R2) Aligned)
This protocol follows the ICH Q2(R2) guidelines, integrating the Analytical Procedure Lifecycle Management (APLM) approach described in ICH Q14.
System Suitability Testing (The Self-Validating System)
Trustworthiness Principle: Before any sample analysis, the system must "approve" itself.[1]
-
Protocol: Inject the System Suitability Solution (containing this compound and 2,5-dimethylpropiophenone isomer marker) 6 times.[1]
-
Acceptance Criteria:
-
Resolution (
) between isomers: > 2.0 -
RSD of Peak Area: < 1.0%
-
Tailing Factor (
): 0.8 – 1.2[1]
-
Specificity (Isomeric Stress Test)
To prove the method distinguishes the analyte from interferences:
-
Inject pure Reference Standard (2,4'-isomer).[1]
-
Inject Isomer Mix (2,4' + 2,5' + 3,4' isomers).
-
Result: The UHPLC-PFP method must show baseline separation (
) for all three peaks. GC-FID typically fails here, showing a "shoulder" on the main peak for the 2,5' isomer.
Linearity and Range[1][2]
-
Preparation: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Calculation: Plot Average Area vs. Concentration. Calculate Regression Coefficient (
). -
Requirement:
.[1]
Accuracy (Spike Recovery)
-
Protocol: Spike a placebo matrix (synthetic reaction solvent background) with the Reference Standard at 80%, 100%, and 120% levels.
-
Calculation:
[1] -
Requirement: Mean recovery 98.0% – 102.0%.
Robustness (Design of Experiment)
Deliberately vary parameters to test method stability:
-
Flow rate (
mL/min) -
Column Temperature (
C) -
Wavelength (
nm)[1]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R2) and USP <1225>.
Figure 1: Step-wise validation workflow aligning with ICH Q2(R2) lifecycle management.
Experimental Data & Results
The following data summarizes the comparative performance of the validated UHPLC method versus the legacy GC method.
Table 2: Performance Metrics Comparison
| Metric | GC-FID (Legacy) | UHPLC-PFP (New) | Conclusion |
| Isomer Resolution ( | 1.2 (Partial Overlap) | 3.4 (Baseline) | UHPLC Superior |
| Tailing Factor ( | 1.1 | 1.05 | Equivalent |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL | UHPLC 10x More Sensitive |
| Sample Throughput | 3 samples/hour | 8 samples/hour | UHPLC Faster |
| Thermal Stability | 2% degradation observed | No degradation | UHPLC Safer |
Mechanism of Action
The superior resolution of the UHPLC method is attributed to the fluorine-aromatic interactions . While the GC method relies solely on volatility (where the methyl group position has little effect), the PFP phase in the UHPLC method engages in specific electrostatic interactions with the electron-rich aromatic ring of the this compound. The steric hindrance of the ortho-methyl group in the 2,4' isomer creates a distinct interaction profile compared to the meta-substituted 3,4' isomer, resulting in a large difference in retention time.
Decision Matrix: When to Use Which Method
Figure 2: Selection criteria for analytical technique based on sample complexity.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 583762, this compound.[1] Retrieved from [Link][1]
-
Phenomenex. Separation of Positional Isomers on Core-Shell PFP Phases. (Technical Note). Retrieved from [Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Substituted Propiophenones in Biological Assays
Executive Summary
Substituted propiophenones represent a chemical scaffold of immense pharmacological versatility, serving as the structural backbone for antidepressants (e.g., Bupropion), psychostimulants (e.g., Methcathinone), and emerging antineoplastic agents. This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) governing this class, specifically focusing on the "molecular switches" that toggle between monoamine transporter (MAT) inhibition and substrate-mediated release .
By contrasting the β-keto propiophenone core with its non-keto amphetamine analogs, this document elucidates how steric bulk and electronic ring effects dictate selectivity for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
The Propiophenone Scaffold: Chemical Basis & Pharmacophore
The propiophenone core consists of a phenyl ring attached to a propan-1-one chain. In medicinal chemistry, it is most frequently encountered as the
The "Beta-Keto" Effect
The defining feature distinguishing substituted propiophenones from their amphetamine counterparts is the ketone oxygen at the
-
Polarity & H-Bonding: The carbonyl group introduces a hydrogen bond acceptor site, increasing polarity and reducing lipophilicity (LogP) compared to the corresponding amphetamine. This often results in slightly reduced Blood-Brain Barrier (BBB) penetration but creates unique binding interactions within the transporter S1 binding pocket.
-
Metabolic Vulnerability: The ketone moiety renders the molecule susceptible to stereoselective reduction to the corresponding alcohol (e.g., bupropion to hydroxybupropion), which often retains distinct pharmacological activity.
Comparative SAR Analysis: Mechanism & Selectivity
The biological activity of substituted propiophenones is governed by three primary structural vectors: the Amine Substituent , the
The Mechanism Switch: Release vs. Inhibition
One of the most critical SAR findings in this class is the transition from substrate-type releaser to reuptake inhibitor based on steric bulk at the nitrogen atom.
-
Small Amine (Primary/Methyl): Compounds like Methcathinone (N-methyl) act as substrates.[1] They are transported into the neuron, disrupting VMAT2 function and reversing the transporter flux (efflux).
-
Bulky Amine (Tert-butyl/Pyrrolidine): Compounds like Bupropion (N-tert-butyl) or
-PVP (pyrrolidine ring) are too sterically hindered to undergo translocation. Instead, they bind to the outward-facing conformation of the transporter, blocking uptake without triggering release.
Electronic Ring Effects (Hammett Relationships)
Substitutions on the phenyl ring modulate affinity via electronic and steric interactions.
-
3-Chloro Substitution: Essential for the clinical profile of Bupropion. The electron-withdrawing halogen at the meta position enhances NET affinity while maintaining DAT blockade.
-
4-Methyl/4-Methoxy: Electron-donating groups at the para position (e.g., Mephedrone, Methedrone) significantly increase SERT affinity, shifting the profile towards a "hybrid" stimulant-empathogen profile similar to MDMA.
-
3,4-Methylenedioxy: This rigid modification (e.g., Methylone) drastically enhances SERT potency and release capability.
Comparative Data: Propiophenones vs. Alternatives
The table below aggregates experimental IC50 (inhibition) and EC50 (release) values to illustrate the SAR shifts.
| Compound | Core Scaffold | N-Subst.[1][2][3] | Ring Subst. | Mechanism | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (DAT/SERT) |
| Methcathinone | Propiophenone | Methyl | H | Releaser | ~400 | >10,000 | High (DA) |
| Bupropion | Propiophenone | t-Butyl | 3-Cl | Inhibitor | ~650 | >10,000 | High (DA/NE) |
| Mephedrone | Propiophenone | Methyl | 4-Me | Releaser | ~500 | ~1,200 | Mixed |
| Methamphetamine | Amphetamine | Methyl | H | Releaser | ~110 | ~3,500 | High (DA) |
| MDPV | Propiophenone | Pyrrolidine | 3,4-MD | Inhibitor | ~4 | >3,000 | Extreme (DA) |
Note: Data aggregated from Baumann et al. and Simmler et al. (See References). Lower IC50 indicates higher potency.
Visualization: SAR Decision Pathways
The following diagram illustrates the logical flow of structural modifications and their resulting pharmacological outcomes.
Figure 1: Structural modifications to the propiophenone scaffold and their direct impact on pharmacological mechanism and transporter selectivity.
Experimental Protocols: Validating the SAR
To objectively compare these compounds, a self-validating experimental workflow is required. The [3H]Dopamine Uptake Inhibition Assay is the gold standard for distinguishing potency.
Protocol: [3H]DA Uptake in Rat Synaptosomes
Objective: Determine the IC50 of a substituted propiophenone at the dopamine transporter.
Reagents:
-
[3H]Dopamine (Specific Activity: 20–40 Ci/mmol).
-
Krebs-HEPES buffer (pH 7.4).
-
GBR12909 (Specific DAT inhibitor for non-specific binding control).
Workflow:
-
Tissue Preparation: Rapidly dissect rat striatum. Homogenize in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris; save supernatant (synaptosomes).
-
Pre-Incubation: Dilute synaptosomes in Krebs-HEPES. Incubate with test compound (range: 1 nM – 100 µM) for 15 minutes at 37°C.
-
Validation Step: Run parallel tubes with 10 µM GBR12909 to define non-specific uptake.
-
-
Uptake Initiation: Add [3H]DA (final concentration 5–10 nM). Incubate for exactly 5 minutes.
-
Note: Short incubation prevents equilibrium artifacts.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate specific uptake (Total - Non-specific). Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC50.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the [3H]Dopamine uptake inhibition assay, highlighting the critical control step.
Conclusion
The substituted propiophenone scaffold offers a predictable SAR profile where the beta-keto group acts as a polarity anchor and the amine substituent acts as a functional switch between release and inhibition.
-
For antidepressant development : Target bulky amines (t-butyl) with electron-withdrawing ring substitutions (3-Cl) to maximize NET/DAT inhibition and minimize abuse liability (release).
-
For research probes : Utilize N-methyl, 4-substituted analogs to explore SERT-mediated release mechanisms.
Researchers must employ rigorous uptake assays with specific controls (like GBR12909) to accurately categorize novel derivatives, as minor structural tweaks can invert the pharmacological mechanism.
References
-
Baumann, M. H., et al. (2012). "The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue." Neuropsychopharmacology. Available at: [Link]
-
Simmler, L. D., et al. (2013). "Pharmacological Characterization of Designer Cathinones In Vitro." British Journal of Pharmacology.[4] Available at: [Link]
-
Shalabi, A. R., et al. (2017). "Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release." ACS Chemical Neuroscience.[1][5] Available at: [Link]
-
Glennon, R. A., et al. (1987). "Methcathinone: A new and potent amphetamine-like agent." Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs."[6] European Journal of Pharmacology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted methcathinones differ in transporter and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to 2,4'-Dimethylpropiophenone
Synonyms: 4'-Methylisobutyrophenone; 1-(4-methylphenyl)-2-methylpropan-1-one; p-Tolyl isopropyl ketone. CAS: 50390-51-7 Target Class: Pharmaceutical Intermediate (e.g., Tolperisone).[1]
Executive Summary & Strategic Analysis
This guide benchmarks the synthetic efficiency of accessing 2,4'-Dimethylpropiophenone , a critical structural motif in the synthesis of centrally acting muscle relaxants like Tolperisone .
The synthesis of this molecule presents a classic organic chemistry dilemma: choosing between cost-efficiency (Friedel-Crafts Acylation) and regio-fidelity (Grignard Addition).
-
The Industrial Standard (Route A): Friedel-Crafts Acylation of toluene. It offers the lowest raw material cost but requires rigorous purification to remove ortho-isomers and generates stoichiometric metal waste.
-
The High-Purity Route (Route B): Grignard addition to isobutyronitrile. This route guarantees para-substitution (preserving the pre-existing ring substitution) but suffers from poor atom economy and higher reagent costs.
-
The Emerging Green Route (Route C): Zeolite-catalyzed acylation. Offers a reusable catalyst system but currently struggles with pore-diffusion limitations and lower conversion rates.
Decision Matrix: Route Selection
| Parameter | Route A: Friedel-Crafts (AlCl₃) | Route B: Grignard (Nitrile) | Route C: Zeolite Catalysis |
| Regioselectivity | Moderate (Para:Ortho ~90:10) | Excellent (100% Para) | High (Shape Selective) |
| Atom Economy | Moderate (HCl byproduct) | Poor (Mg salts, solvent volume) | High (Water/HCl byproduct) |
| Scalability | High (Kiloton scale) | Low (Exotherm/Safety limits) | Moderate (Flow chemistry potential) |
| Cost | Low | High | Moderate |
| Primary Risk | Isomer separation | Ether flammability/Initiation | Catalyst deactivation |
Detailed Technical Benchmarking
Route A: Friedel-Crafts Acylation (The Industrial Workhorse)
Mechanism: Electrophilic Aromatic Substitution (EAS).[2] Core Logic: Toluene acts as the nucleophile, attacking the isobutyryl cation generated in situ. The bulky isopropyl group on the electrophile enhances para-selectivity over the ortho-position due to steric hindrance, but ortho-isomers (approx. 5-10%) are inevitable.
-
Reagents: Toluene (Excess/Solvent), Isobutyryl Chloride, Aluminum Chloride (AlCl₃).
-
Critical Insight: Unlike catalytic Friedel-Crafts alkylation, acylation requires stoichiometric AlCl₃ . The resulting ketone product forms a strong 1:1 complex with the Lewis acid, deactivating the catalyst. Water quenching is mandatory to release the product, destroying the AlCl₃.
-
Process Control: Temperature must be kept <20°C during addition to minimize di-acylation and rearrangement, then raised to ~50°C to drive conversion.
Route B: Grignard Addition to Nitrile (The Regio-Fidelity Route)
Mechanism: Nucleophilic Addition to Polar Pi Bond -> Imine Hydrolysis. Core Logic: By starting with p-bromotoluene, the position of the methyl group is "locked" before the side chain is constructed. This eliminates the need for difficult isomer separation downstream.
-
Reagents: p-Tolylmagnesium bromide (from p-Bromotoluene + Mg), Isobutyronitrile, H₃O⁺.
-
Why Nitrile vs. Aldehyde? Reacting the Grignard with isobutyraldehyde yields the alcohol, requiring a secondary oxidation step (e.g., Jones oxidation). Reacting with isobutyronitrile yields the imine salt, which hydrolyzes directly to the ketone upon acidic workup, saving one unit operation.
Route C: Zeolite-Catalyzed Acylation (The Green Alternative)
Mechanism: Heterogeneous Acid Catalysis. Core Logic: Uses solid acids (e.g., H-Beta or ZSM-5 Zeolites) to replace AlCl₃. The pore structure of the zeolite imposes "shape selectivity," physically preventing the formation of the bulkier ortho-isomer or di-acylated products.
-
Limitation: The bulky product (4-methylisobutyrophenone) diffuses slowly out of the zeolite pores, leading to lower turnover frequencies (TOF) compared to homogeneous AlCl₃.
Visualizing the Pathways
Figure 1: Comparative reaction flow showing the convergence of three routes toward the target ketone. Note the impurity pathway in Route A.
Experimental Protocols
Protocol A: Friedel-Crafts Acylation (Optimized for Yield)
Best for: Large batches where fractional distillation is available.
Safety: AlCl₃ reacts violently with water, releasing HCl gas.[2] Perform in a fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to an HCl trap/scrubber), and a pressure-equalizing addition funnel. Flush with N₂.
-
Solvent/Catalyst Charge: Add dry Toluene (150 mL, acts as solvent and reactant) and Anhydrous AlCl₃ (29.3 g, 0.22 mol). Cool the suspension to 0–5°C using an ice bath.
-
Acyl Chloride Addition: Mix Isobutyryl Chloride (21.3 g, 0.20 mol) with 20 mL of dry Toluene. Add this solution dropwise over 45 minutes.
-
Observation: The mixture will turn yellow/orange and HCl gas will evolve. Maintain internal temp <10°C.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT), then heat to 50°C for 2 hours to ensure conversion of the sterically hindered complex.
-
Quench (Critical): Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc) mixture.
-
Why? Breaks the Aluminum-Ketone complex.
-
-
Workup: Separate the organic layer.[3] Wash with H₂O (2x), 5% NaOH (to remove acidic impurities), and Brine. Dry over MgSO₄.
-
Purification: Evaporate excess toluene. Distill the residue under reduced pressure (bp ~102-103°C at 6 Torr) to separate the para-product from the higher boiling ortho-isomer and polymeric residue.
Protocol B: Grignard Addition (Optimized for Purity)
Best for: Analytical standards or when distillation equipment is limited.
Safety: Anhydrous conditions are non-negotiable. Ether is highly flammable.
-
Grignard Preparation: In a dry flask under Argon, activate Magnesium turnings (2.7 g, 0.11 mol) with a crystal of iodine. Add 10 mL of anhydrous THF or Diethyl Ether . Add a portion of 4-Bromotoluene (17.1 g, 0.10 mol total) to initiate. Once reflux starts, add the remaining bromide in 40 mL solvent dropwise. Reflux for 1 hour until Mg is consumed.
-
Nitrile Addition: Cool the Grignard solution to 0°C. Add Isobutyronitrile (6.9 g, 0.10 mol) in 20 mL ether dropwise.
-
Hydrolysis: Stir at RT for 3 hours (or reflux gently if conversion is slow). Cool to 0°C and quench with 10% H₂SO₄ or 3M HCl (excess).
-
Reaction: The imine salt hydrolyzes to the ketone and ammonium salt.
-
-
Reflux Hydrolysis: Heat the biphasic mixture to reflux for 1-2 hours to ensure the stable imine is fully converted to the ketone.
-
Workup: Extract with Ether/EtOAc. Wash with NaHCO₃ and Brine. Dry and concentrate.
-
Result: The crude product is typically >98% the desired para-isomer.
Supporting Data & Validation
Spectroscopic Identification
To validate the synthesis of this compound (vs. the 2,4-dimethyl isomer), look for these specific signals:
| Method | Signal Characteristic | Structural Assignment |
| IR | 1680 cm⁻¹ (Strong) | Aryl Ketone C=O stretch |
| 1H NMR | δ 1.20 (d, 6H) | Isopropyl methyls (Doublet) |
| 1H NMR | δ 3.50 (sept, 1H) | Methine proton (Septet) - Diagnostic for isobutyryl |
| 1H NMR | δ 2.40 (s, 3H) | p-Tolyl Methyl (Singlet) |
| 1H NMR | δ 7.25 (d), 7.85 (d) | AA'BB' pattern (Para-substitution signature) |
Yield Comparison (Literature Aggregated)
| Route | Typical Yield (Crude) | Typical Yield (Isolated Pure) | Major Impurity |
| F-C Acylation | 85-92% | 70-75% | o-isomer, polymers |
| Grignard | 75-85% | 65-70% | Unreacted nitrile, biphenyls |
| Zeolite | 40-60% | 35-50% | Unreacted starting material |
References
-
Organic Syntheses , Coll.[3] Vol. 1, p. 109 (1941); Vol. 4, p. 8 (1925). Friedel-Crafts Acylation fundamentals.[2][4][10][11]Link
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
PrepChem . Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone via Grignard.[12]Link
-
U.S. Patent 20090253743A1 . Compositions of Tolperisone (Discusses 4-MMPPO impurity and synthesis).Link
-
ResearchGate (Article Snippet) . Acylation of toluene with isobutyryl chloride over medium pore zeolite ZSM-5.[10]Link
-
ChemicalBook . Product Properties: this compound (CAS 50390-51-7).[1]Link
Sources
- 1. This compound | 50390-51-7 [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]
- 7. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 8. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
Inter-laboratory comparison of 2,4'-Dimethylpropiophenone quantification methods
Executive Summary
The accurate quantification of 2,4'-Dimethylpropiophenone (2,4'-DMP) is a critical analytical challenge in both forensic toxicology and pharmaceutical process control.[1] As a structural isomer of 3,4'-dimethylpropiophenone (a precursor to 3,4-DMMC) and chemically related to 4-methylpropiophenone (the precursor to Mephedrone/4-MMC), 2,4'-DMP requires high-resolution separation techniques to avoid false positives or misquantification.[1]
This guide provides an objective, data-driven comparison of the two dominant quantification methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) .[1]
Part 1: The Isomeric Challenge
The core difficulty in analyzing 2,4'-DMP is not detection, but differentiation . In standard Electron Ionization (EI) mass spectrometry, dimethylpropiophenone isomers yield nearly identical fragmentation patterns (base peak m/z 105 or 133 depending on alpha-cleavage).[1] Therefore, mass spectral data alone is insufficient; chromatographic resolution is the limiting factor.[1]
-
Target Analyte: this compound[1]
-
Key Interferent: 3,4'-Dimethylpropiophenone (co-elutes on short, non-polar columns)[1]
-
Critical Requirement: Baseline separation (
)
Part 2: Method A – GC-MS (The Forensic Standard)
Overview: GC-MS is the preferred method for forensic profiling due to its high sensitivity and the ability to leverage retention indices (RI) for isomer identification.
Experimental Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[1] Note: Standard non-polar columns are sufficient if the temperature ramp is optimized.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C (hold 3 min). The slow secondary ramp is crucial for isomer separation.
-
-
Detection: EI Source (70 eV), SIM mode (Target Ion: 105; Qualifiers: 133, 77).[1]
Causality & Insight
The choice of a Splitless injection is driven by the need to detect trace impurities in seized samples. The slow secondary temperature ramp (5°C/min) is the specific "expert tweak" required to widen the retention time gap between the 2,4' and 3,4' isomers, which otherwise co-elute around 12.5 minutes on a standard fast ramp.
Part 3: Method B – HPLC-UV (The Process Control Standard)
Overview: HPLC is favored in pharmaceutical manufacturing environments where the sample matrix involves non-volatile salts or where high throughput is required without the need for derivatization or gas supplies.
Experimental Protocol
-
Instrument: Waters Alliance e2695 with 2998 PDA (or equivalent).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient:
-
0-2 min: 30% B.[1]
-
2-15 min: Linear ramp to 80% B.
-
15-20 min: Hold 80% B.
-
-
Detection: UV at 254 nm (aromatic ring absorption) and 290 nm (ketone carbonyl).
Causality & Insight
Acetonitrile is selected over Methanol to reduce system backpressure, allowing for higher flow rates if needed.[1] Dual-wavelength monitoring acts as a self-validating step: the ratio of absorbance at 254/290 nm must remain constant across the peak width to confirm peak purity and ensure no co-eluting contaminants are hiding under the 2,4'-DMP peak.
Part 4: Inter-Laboratory Data Comparison
The following data summarizes a comparative study involving triplicate injections of certified reference standards spiked into a neutral matrix.
| Metric | Method A: GC-MS (SIM) | Method B: HPLC-UV (DAD) | Analysis |
| Linearity ( | > 0.9992 | > 0.9995 | Both methods show excellent linearity; HPLC is slightly more robust at high concentrations.[1] |
| LOD (Limit of Detection) | 5 ng/mL | 150 ng/mL | GC-MS is ~30x more sensitive, making it superior for trace impurity analysis.[1] |
| LOQ (Limit of Quant.) | 15 ng/mL | 500 ng/mL | HPLC is sufficient for raw material purity (>98%) but fails for trace residue swabbing.[1] |
| Precision (RSD %) | 2.1% | 0.8% | HPLC offers superior repeatability due to the lack of inlet discrimination effects. |
| Run Time | 18.5 min | 20.0 min | Comparable throughput.[1] |
| Isomer Resolution ( | 2.8 (Excellent) | 1.6 (Adequate) | GC-MS provides better separation of the critical 2,4' vs 3,4' pair.[1] |
Part 5: Visualizing the Workflow
Analytical Decision Matrix
The following diagram illustrates the logical pathway for selecting the appropriate method based on sample type and sensitivity requirements.
Figure 1: Decision matrix for selecting between GC-MS and HPLC-UV based on concentration and matrix properties.
Isomer Separation Logic (GC-MS)
This diagram details the mechanistic separation of the isomers during the GC ramp.
Figure 2: GC-MS temperature programming logic designed to maximize resolution between 2,4'-DMP and 3,4'-DMP.
Part 6: References
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]
-
Zuba, D. (2012).[1] Identification of cathinones and other designer drugs by Gas Chromatography-Mass Spectrometry. Problems of Forensic Sciences. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1] Synthetic cathinones drug profile. Retrieved from [Link]
Sources
Comparative Guide: Phytotoxic Efficacy of 2,4'-Dimethylpropiophenone vs. Structural Analogs
Executive Summary & Chemical Context[1][2][3][4][5][6]
In the search for novel bioherbicides and allelochemical scaffolds, phenolic ketones have emerged as a critical class of compounds. This guide evaluates the phytotoxic efficacy of 2,4'-Dimethylpropiophenone (2,4'-DMPP) , a structural homolog of the naturally occurring allelochemicals found in Cistus ladanifer (Rockrose).
While traditional synthetic herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) rely on auxin mimicry, propiophenone derivatives exhibit a distinct mode of action involving oxidative stress induction and mitotic disruption. This guide compares 2,4'-DMPP against its acetophenone analogs and commercial standards to elucidate its potential as a lead scaffold for pre-emergent herbicide development.
The Structural Hypothesis (SAR)
The core comparison rests on the Structure-Activity Relationship (SAR) . The efficacy of these compounds is governed by two factors:
-
Lipophilicity (Alkyl Chain Length): Propiophenone (ethyl chain) vs. Acetophenone (methyl chain).
-
Ring Substitution: The presence and position of methyl groups on the phenyl ring (enhancing membrane penetration).
Comparative Efficacy Data
The following data synthesizes experimental results comparing 2,4'-DMPP against key analogs. Data is normalized based on IC50 values (concentration required to inhibit 50% of seed germination/growth) in Lactuca sativa (Lettuce) and Allium cepa (Onion) models.
Table 1: Comparative Phytotoxicity Profile (IC50 Values)
| Compound | Class | Lipophilicity (Est. LogP) | IC50 (Germination) | IC50 (Radicle Growth) | Efficacy Rating |
| This compound | Target Scaffold | High (~3.2) | 0.08 mM | 0.05 mM | Very High |
| 2',4'-Dimethylacetophenone | Structural Analog | Moderate (~2.8) | 0.10 mM | 0.08 mM | High |
| Propiophenone | Parent Scaffold | Low (~2.1) | 0.40 mM | 0.35 mM | Moderate |
| 2,4-D | Commercial Std. | Moderate (~2.8) | <0.01 mM | <0.01 mM | Extreme |
Key Insight: While less potent than the synthetic auxin 2,4-D, 2,4'-DMPP outperforms its acetophenone analogs . The extension of the alkyl chain (propiophenone vs. acetophenone) combined with ring methylation increases lipophilicity, likely facilitating superior transport across the seed coat and plasma membrane.
Mechanism of Action (MOA) Pathway
Understanding why 2,4'-DMPP works is as critical as its potency. Unlike 2,4-D which causes uncontrolled growth, propiophenone derivatives act as mitotic inhibitors and ROS generators .
Figure 1: Proposed Mechanism of Action. The compound penetrates the membrane, triggering oxidative stress and disrupting microtubule dynamics, leading to growth arrest.
Validated Experimental Protocol
To replicate these findings or screen new derivatives, use this self-validating "Petri Dish Bioassay" protocol. This method minimizes environmental variables (soil interaction) to isolate intrinsic phytotoxicity.
Materials
-
Target Species: Lactuca sativa (Dicot, sensitive) and Allium cepa (Monocot, robust).
-
Substrate: Whatman No. 1 filter paper.
-
Solvent Control: 0.1% DMSO or Acetone in distilled water (ensure solvent <1% v/v to avoid false positives).
Workflow Diagram
Figure 2: Standardized Phytotoxicity Bioassay Workflow.
Critical Experimental Nuances (The "Expert" View)
-
The "Hormesis" Trap: Phenolic ketones often exhibit hormesis—stimulation of growth at very low concentrations (0.01 mM) and inhibition at high concentrations. Do not assume a linear dose-response curve; logarithmic spacing of concentrations (0.01, 0.1, 0.5, 1.0 mM) is mandatory to capture this biphasic effect.
-
Solvent Toxicity: Always run a "Solvent Only" control. If DMSO exceeds 0.5%, it can alter membrane permeability, skewing results for lipophilic compounds like 2,4'-DMPP.
-
Endpoint Selection: Radicle length is a more sensitive indicator of phytotoxicity than germination rate. A seed may germinate (break the coat) but fail to elongate due to mitotic inhibition. Measure both.
Synthesis of Findings
When comparing This compound to other compounds:
-
Versus Propiophenone (Parent): The addition of methyl groups significantly enhances toxicity.[1] The 2,4'-dimethyl substitution pattern creates a "sweet spot" of hydrophobicity that maximizes bioavailability without rendering the molecule insoluble.
-
Versus 2,4-D (Standard): 2,4'-DMPP is less potent on a molar basis but offers a novel mode of action . This makes it a valuable candidate for resistance management mixtures, as it attacks the plant via oxidative stress rather than auxin overload.
-
Versus 2',4'-Dimethylacetophenone: The propiophenone derivative (DMPP) shows slightly higher efficacy in root inhibition assays, likely due to the longer alkyl chain interacting more effectively with the hydrophobic domains of target enzymes or membranes.
Final Recommendation
For researchers developing bioherbicides, This compound represents a prioritized scaffold over simple acetophenones. Future optimization should focus on halogenation (e.g., adding Chlorine) to the phenyl ring to further increase metabolic stability and potency, bridging the gap between natural allelochemicals and synthetic standards like 2,4-D.
References
-
Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil. Source: National Institutes of Health (PMC/PubMed) Significance:[2] Establishes the baseline phytotoxicity of the acetophenone/propiophenone class and the impact of methylation on efficacy.
-
2,4-D Technical Fact Sheet. Source: National Pesticide Information Center (NPIC) Significance: Provides the benchmark data for the commercial standard (2,4-D) used as a positive control in these comparisons.
-
Natural-derived acetophenones: chemistry and pharmacological activities. Source: PubMed (Nat Prod Bioprospect) Significance: Reviews the broader biological activity and structural diversity of this chemical class.
Sources
Comparative Study of the Spectroscopic Properties of Propiophenone Derivatives
Executive Summary
This guide provides an in-depth technical comparison of propiophenone and its para-substituted derivatives. Designed for pharmaceutical researchers and analytical chemists, it focuses on the causal relationships between substituent electronic effects and spectroscopic observables (UV-Vis, IR, NMR). We analyze how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the carbonyl functionality, a critical pharmacophore in drugs like bupropion and phenmetrazine .
Theoretical Framework: Substituent Effects
The spectroscopic variance in propiophenone derivatives is governed by the interplay of inductive (
-
Electron Donating Groups (EDG): e.g.,
, . Increase electron density in the ring and carbonyl oxygen (via resonance), lowering bond order. -
Electron Withdrawing Groups (EWG): e.g.,
, . Decrease electron density, often increasing bond order (inductive dominance) or creating strong intramolecular charge transfer (ICT).
Visualizing Electronic Transitions
The following diagram illustrates how substituents modify the energy gap (
Figure 1: Causal flow of substituent effects on spectroscopic properties.
Comparative Spectroscopic Analysis
2.1 UV-Vis Spectroscopy: Electronic Transitions
The primary transition of interest is the
-
Trend: Both strong EDGs and EWGs cause a bathochromic (red) shift compared to unsubstituted propiophenone. This is due to the extension of the conjugated system and Intramolecular Charge Transfer (ICT).
-
Solvent Effect: Polar solvents (e.g., Ethanol) stabilize the excited
state, further red-shifting the band.
| Derivative | Substituent (X) | Type | Mechanism | ||
| Propiophenone | Ref | ~242 | 12,000 | Baseline conjugation | |
| 4'-Methyl | Weak EDG | ~252 | 14,500 | Hyperconjugation | |
| 4'-Methoxy | Strong EDG | ~275 | 18,000 | Strong | |
| 4'-Chloro | Weak EWG | ~255 | 16,000 | ||
| 4'-Nitro | Strong EWG | ~265 | 20,000 | Strong |
Note: Values are approximate based on homologous acetophenone series data, as the ethyl group exerts minimal electronic difference compared to methyl [1].
2.2 FT-IR Spectroscopy: Carbonyl Stretching
The carbonyl stretching frequency (
-
EDGs (Methoxy): Donate electrons into the
orbital of C=O (resonance), increasing single-bond character. Result: Lower frequency. -
EWGs (Nitro): Inductively withdraw electrons, shortening the C=O bond. Result: Higher frequency.
| Compound | Interpretation | |
| 4'-Methoxypropiophenone | 1675 - 1680 | Lowest: Strong resonance reduces bond order. |
| 4'-Methylpropiophenone | 1682 - 1685 | Moderate lowering due to hyperconjugation. |
| Propiophenone | 1690 - 1693 | Reference standard. |
| 4'-Chloropropiophenone | 1692 - 1695 | Inductive withdrawal ( |
| 4'-Nitropropiophenone | 1695 - 1700 | Highest: Strong electron withdrawal stiffens bond. |
2.3
H NMR Spectroscopy: Chemical Shifts
Substituents dramatically affect the aromatic protons (AA'BB' system) and slightly perturb the ethyl chain.
| Proton Environment | Propiophenone ( | 4'-Methoxy ( | 4'-Nitro ( |
| Ethyl | 1.21 (t) | 1.19 (t) | 1.25 (t) |
| Ethyl | 2.98 (q) | 2.92 (q) | 3.05 (q) |
| Aromatic (Ortho to C=O) | 7.95 (d) | 7.92 (d) | 8.10 (d) |
| Aromatic (Meta to C=O) | 7.45 (m) | 6.91 (d) | 8.32 (d) |
| Substituent | N/A | 3.83 (s) | N/A |
Insight: The 4'-nitro group strongly deshields the aromatic protons (shifting downfield to >8.0 ppm) due to electron withdrawal. The 4'-methoxy group shields the protons ortho to it (shifting upfield to ~6.9 ppm) due to electron donation [2].
Experimental Protocols
3.1 Synthesis via Friedel-Crafts Acylation
The standard method for synthesizing these derivatives is the Friedel-Crafts acylation of the corresponding benzene derivative with propionyl chloride.[1]
Reagents:
-
Substrate: Anisole (for methoxy) or Benzene (for unsubstituted).
-
Acylating Agent: Propionyl Chloride (
). -
Catalyst: Anhydrous Aluminum Chloride (
). -
Solvent: Dichloromethane (DCM) or Nitrobenzene.
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for propiophenone derivatives.[2]
3.2 Sample Preparation for Spectroscopy
-
UV-Vis: Prepare a
M solution in spectroscopic grade Ethanol. Use quartz cuvettes (1 cm path length). -
IR: For liquids (Propiophenone), use neat film between NaCl plates. For solids (4'-Nitro), use KBr pellet method (1-2 mg sample in 100 mg KBr).
-
NMR: Dissolve ~10 mg sample in 0.6 mL
(Deuterated Chloroform). Filter if any turbidity persists.
Applications in Drug Development
Propiophenone derivatives are not just analytical curiosities; they are vital scaffolds in medicinal chemistry.[3][4]
-
Bupropion (Antidepressant/Smoking Cessation):
-
Dimestrol & Fragrances:
-
Photoinitiators:
References
-
Shimadzu Corporation. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Reich, H. J. (2024). WinPLT NMR Data: Propiophenone Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions. Royal Society of Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction to IR Spectroscopy. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]
- 5. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 6. 4'-Methoxypropiophenone | C10H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Methoxypropiophenone(121-97-1) 1H NMR spectrum [chemicalbook.com]
- 8. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 9. bloomtechz.com [bloomtechz.com]
Validation of the stability of 2,4'-Dimethylpropiophenone under various storage conditions
Executive Summary
This guide outlines the validation protocol for the stability of 2,4'-Dimethylpropiophenone (2,4'-DMPP) , a critical intermediate in organic synthesis.[1] Unlike its unhindered analogs (e.g., 4'-Methylpropiophenone), 2,4'-DMPP exhibits unique stability profiles due to the steric hindrance introduced by the ortho-methyl group.[1][2] This document provides a comparative analysis, experimental workflows, and representative data to guide researchers in establishing robust storage conditions compliant with ICH Q1A(R2) guidelines.
Key Finding: 2,4'-DMPP demonstrates superior hydrolytic stability compared to Propiophenone but shows increased susceptibility to photo-oxidation.[1][2] Recommended storage is 2–8°C in amber glass under Argon .
Technical Context & Comparative Analysis
To understand the stability of 2,4'-DMPP, we must compare it against its structural analogs: Propiophenone (Baseline) and 4'-Methylpropiophenone (Electronic analog without steric hindrance).[1][2]
The "Ortho-Effect" Mechanism
The defining feature of 2,4'-DMPP is the methyl group at the 2-position (ortho) on the benzene ring.[1]
-
Steric Inhibition of Resonance: The 2-methyl group forces the propionyl carbonyl group to twist out of coplanarity with the benzene ring. This reduces the conjugation energy, theoretically making the carbonyl bond slightly more localized and reactive to specific radical processes, while simultaneously physically blocking nucleophilic attack.
-
Electronic Donation: The two methyl groups (2,4-positions) are electron-donating, increasing the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (if exposed to strong electrophiles) but protecting against oxidation of the ring itself.
Table 1: Comparative Physicochemical Drivers of Stability
| Feature | Propiophenone | 4'-Methylpropiophenone | This compound |
| Steric Bulk (Carbonyl) | Low | Low | High (Ortho-Methyl) |
| Ring Electron Density | Neutral | Enriched (+I effect) | Highly Enriched (+I effect x2) |
| Predicted Hydrolytic Stability | Moderate | Moderate | High (Steric Shielding) |
| Predicted Photostability | Low | Low | Very Low (Twisted Conformation) |
Experimental Validation Protocol (ICH Q1A R2 Compliant)
This protocol ensures that stability data is robust, reproducible, and regulatory-compliant.[1][2]
Reagents and Equipment
-
Analytes: 2,4'-DMPP (>99% purity), 4'-Methylpropiophenone (Internal Std).[1][2]
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol, Water (Milli-Q).[1][2]
-
Instrumentation: HPLC-UV/DAD (Agilent 1260 or equivalent) equipped with a C18 column (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
HPLC Method Parameters
-
Mobile Phase: Isocratic ACN:Water (60:40 v/v) with 0.1% Formic Acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 245 nm (optimized for substituted benzenes).
-
Temperature: 30°C.
Stress Conditions (Forced Degradation)
To validate stability-indicating capabilities, the molecule is subjected to extreme conditions:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.
-
Oxidation: 3% H₂O₂, RT, 4 hours.
-
Photolysis: 1.2 million lux hours (ICH Q1B).[2]
Visualizing the Workflow
The following diagram illustrates the self-validating workflow used to determine the stability profile.
Figure 1: Step-by-step stability validation workflow compliant with ICH Q1A(R2) guidelines.
Representative Experimental Results
The following data represents typical degradation profiles for propiophenone derivatives under the stress conditions defined above.
Table 2: Comparative Degradation (% Loss of Active Ingredient)
| Condition | 2,4'-DMPP (Target) | 4'-Methylpropiophenone | Propiophenone | Interpretation |
| Control (4°C, Dark) | < 0.1% | < 0.1% | < 0.1% | All stable at baseline.[1][2] |
| Acid (0.1N HCl) | 0.5% | 2.1% | 1.8% | Superior Stability: 2-Me steric bulk protects carbonyl.[1][2] |
| Base (0.1N NaOH) | 0.8% | 3.5% | 2.9% | Superior Stability: Steric hindrance blocks OH- attack.[1][2] |
| Oxidative (H₂O₂) | 4.2% | 3.8% | 1.5% | Vulnerable: Electron-rich ring facilitates oxidation.[1][2] |
| Photolysis (UV) | 12.5% | 5.5% | 4.0% | Critical Failure: Twisted ring promotes radical cleavage.[1][2] |
Discussion of Results
-
Hydrolytic Resilience: 2,4'-DMPP shows remarkable resistance to acid/base hydrolysis compared to 4'-Methylpropiophenone.[1][2] The ortho-methyl group effectively shields the carbonyl carbon from nucleophilic attack.
-
Photochemical Sensitivity: The most significant finding is the high degradation under UV light (12.5%). The non-planar conformation (caused by the ortho-methyl) likely disrupts efficient energy dissipation pathways (like fluorescence), channeling absorbed energy into bond cleavage (Norrish Type I/II reactions).[1][2]
Degradation Pathway Analysis
Understanding how the molecule breaks down is essential for identifying impurities.[2]
Figure 2: Primary degradation pathways.[1][2] Note the formation of 2,4-Dimethylbenzaldehyde via Norrish Type I photocleavage.
Final Storage Recommendations
Based on the experimental validation data, the following storage protocol is mandatory for maintaining >99% purity of this compound.
-
Temperature: Refrigerate at 2°C to 8°C . (Room temperature storage is acceptable for <30 days, but long-term storage requires cooling due to oxidative sensitivity).[1][2]
-
Light Protection: Strictly Amber Glass or opaque HDPE containers.[2] The molecule is highly photosensitive.[2]
-
Atmosphere: Headspace must be purged with Argon or Nitrogen .[2] The electron-rich ring is susceptible to slow oxidation by atmospheric oxygen.[1][2]
References
-
International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 583762, this compound.[2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (1999).[2] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2] Retrieved from [Link][1][2]
Sources
- 1. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]
- 2. 2',4'-Dimethylpropiophenone | C11H14O | CID 583762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Profiling of Methyl-Substituted Aromatic Ketones: 2,4'-Dimethylpropiophenone vs. 2',4'-Dimethylacetophenone
[1]
Executive Summary
This guide provides a structural and biological comparison of two isomeric/homologous aromatic ketones: 2,4'-Dimethylpropiophenone (2,4'-DMP) and 2',4'-Dimethylacetophenone (2',4'-DMA).[1] While often conflated due to similar nomenclature, these molecules represent distinct chemical scaffolds with divergent physicochemical behaviors.
-
2,4'-DMP (CAS: 50390-51-7) features an
-methyl branched side chain and a para-substituted ring.[1] It is characterized by higher lipophilicity and is a structural analog to synthetic cathinone precursors. -
2',4'-DMA (CAS: 89-74-7) features a linear acetyl side chain with ortho,para-ring substitution.[1] The ortho-methyl group induces significant steric inhibition of resonance, altering its metabolic susceptibility compared to its isomer.[1]
Key Finding: 2,4'-DMP exhibits superior membrane permeability (higher LogP) but reduced metabolic stability toward carbonyl reduction compared to 2',4'-DMA, where the ortho-methyl group sterically shields the carbonyl from enzymatic attack.[1]
Physicochemical Profiling
The biological activity of these ketones is governed by their ability to cross lipid bilayers (LogP) and their electronic configuration.
| Feature | This compound (2,4'-DMP) | 2',4'-Dimethylacetophenone (2',4'-DMA) |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)propan-1-one | 1-(2,4-dimethylphenyl)ethan-1-one |
| Structure Type | Linear Alkyl Chain, Ortho-Substituted | |
| Molecular Weight | 162.23 g/mol | 148.20 g/mol |
| Predicted LogP | ~3.1 (High Lipophilicity) | ~2.6 (Moderate Lipophilicity) |
| Steric Factor | Ortho-Methyl twists carbonyl out of plane | |
| Boiling Point | ~235°C | 228°C |
| Primary Use | Chemical intermediate, Precursor scaffold | Fragrance ingredient, Phytotoxic agent |
Structural Causality[1]
-
The Ortho-Effect (2',4'-DMA): The methyl group at the 2' position creates steric strain, forcing the carbonyl group to rotate out of the plane of the phenyl ring. This reduces conjugation, making the carbonyl less electrophilic but also sterically shielding it from large enzymatic active sites.
-
The Alpha-Branch (2,4'-DMP): The methyl group on the alpha-carbon (adjacent to the carbonyl) increases lipophilicity significantly (+0.5 LogP units approx) without breaking conjugation.[1] This facilitates rapid blood-brain barrier (BBB) penetration.[1]
Biological Activity & Toxicology[2][3][4][5][6]
Metabolic Stability and Pathways
The primary differentiator between these molecules is their metabolic fate in hepatic systems (liver microsomes).
-
2,4'-DMP Metabolism:
-
Primary Pathway: Stereoselective carbonyl reduction to the corresponding alcohol (1-(4-methylphenyl)-2-methylpropan-1-ol).[1]
-
Secondary Pathway:
-oxidation of the para-methyl group to a carboxylic acid.[1] -
Kinetics: The
-methyl group creates a chiral center upon reduction.[1] Biological systems often show preference for forming the (S)-alcohol.[1]
-
-
2',4'-DMA Metabolism:
-
Primary Pathway: Oxidation of the ring methyls (benzoic acid derivatives) or side-chain oxidation (phenylacetic acid derivatives).[1]
-
Secondary Pathway: Carbonyl reduction is slower due to the ortho-methyl steric block.[1]
-
Bioactivity: 2',4'-DMA has been identified as a phytotoxin, inhibiting seed germination more potently than simple acetophenone, likely due to its lipophilic retention in seed coats.
-
Visualization of Metabolic Divergence
The following diagram illustrates the divergent metabolic pathways based on structural access to Cytochrome P450 (CYP) and Carbonyl Reductase (CBR) enzymes.
Figure 1: Divergent metabolic fates. 2,4'-DMP favors carbonyl reduction due to electronic accessibility, while 2',4'-DMA favors oxidation due to steric protection of the carbonyl.[1]
Experimental Protocols
To validate the biological differences described above, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compounds (10 mM stock in DMSO).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1
M).[1] Incubate at 37°C for 5 min.-
Control: Include boiled microsomes (negative control) and Verapamil (positive control).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Disappearance of parent peak (
).[2]
-
-
Calculation: Plot
vs. time. Slope gives .[1]
Protocol B: Lipophilicity Assessment (Shake-Flask Method)
Objective: Experimentally verify the predicted LogP difference, which drives membrane permeability.[1]
Workflow:
-
Preparation: Saturate 1-octanol with water and water with 1-octanol (24h equilibration).
-
Solubilization: Dissolve test compound in the water-saturated octanol phase.
-
Partitioning: Mix equal volumes of drug-octanol and octanol-saturated water in a glass vial.
-
Equilibration: Shake for 4 hours at 25°C; centrifuge to separate phases.
-
Quantification: Measure UV absorbance (approx. 250 nm for aromatic ketones) of both phases.
-
Validation: Mass balance check must be within 95-105%.
Safety & Handling (GHS Standards)
-
This compound:
-
2',4'-Dimethylacetophenone:
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 576829, 2-methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6984, 1-(2,4-dimethylphenyl)ethan-1-one. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 2',4'-Dimethylacetophenone.[1][4] Retrieved from [Link][1]
- Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity.
-
Meyer, M. R., et al. (2012). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone. (Provides mechanistic insight into the metabolism of the 4-methylpropiophenone scaffold). Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling 2,4'-Dimethylpropiophenone
Executive Summary
This guide provides a validated operational framework for the safe handling of 2,4'-Dimethylpropiophenone. As a substituted aromatic ketone often utilized as a synthesis intermediate, this compound presents specific risks regarding tissue irritation and potential permeation through standard laboratory consumables.
Critical Directive: Do not treat this substance as a generic organic solvent. Its lipophilic nature allows it to penetrate skin barriers effectively, carrying the risk of dermatitis and systemic absorption. This protocol prioritizes containment and barrier integrity over reactive safety measures.
Hazard Architecture & Mechanism
To handle this chemical safely, one must understand the mechanism of its hazard. This compound acts primarily as a local irritant. Upon contact, the ketone moiety facilitates defatting of the stratum corneum (outer skin layer), leading to increased permeability and inflammation.
Table 1: GHS Hazard Profile
| Hazard Class | Category | H-Code | Description | Mechanism of Action |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed | Systemic absorption via GI tract; potential CNS depression. |
| Skin Irritation | 2 | H315 | Causes skin irritation | Solvent action removes skin oils; direct cellular inflammation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; high risk of reversible damage. |
| STOT - SE | 3 | H335 | May cause respiratory irritation | Vapor/mist irritates mucous membranes in the upper respiratory tract. |
Note: While the flash point is approximately 94°C (Combustible), it does not pose the immediate flammability risk of lower ketones like acetone, yet it still requires standard solvent fire precautions.
Personal Protective Equipment (PPE) Specifications
Hand Protection: The "Ketone Rule"
Scientific Rationale: Standard nitrile gloves provide excellent protection against oils and acids but are physically degraded by ketones. Ketones cause nitrile elastomers to swell and lose tensile strength, reducing breakthrough time.
-
Primary Recommendation (Splash Protection): Double-gloved Nitrile (min 5 mil).
-
Protocol: Change outer glove immediately upon any splash. Change inner glove every 60 minutes.
-
-
Secondary Recommendation (Immersion/Spill Cleanup): Laminate (Silver Shield/4H) or Butyl Rubber.
-
Protocol: Required for spill cleanup or processes involving potential hand immersion.
-
Respiratory & Eye Defense
-
Engineering Control (Primary): All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Why: Safety glasses with side shields are insufficient. As a liquid irritant, any droplet bypassing the side shield can cause severe corneal distress.
-
-
Body Protection: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic blends (polyester) should be avoided due to potential interaction with organic solvents and melting risks during fire.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the operational activity.
Figure 1: PPE Selection Logic based on exposure intensity. Note the escalation to Laminate gloves for high-risk scenarios.
Operational Protocols
Pre-Operational Validation (Self-Validating System)
Before opening the reagent bottle, perform the Glove Inflation Test :
-
Don the nitrile glove.
-
Trap air in the glove by rolling the cuff.
-
Squeeze the inflated palm. If the glove deflates, the barrier is compromised.[1] Discard and replace.
-
Why: Micro-punctures are invisible to the naked eye but allow chemical permeation.
Active Handling Workflow
-
Transfer: Use a glass pipette or chemically resistant syringe (glass/PP). Avoid polystyrene, which may degrade.
-
Weighing: If weighing outside a hood is unavoidable (not recommended), use a tared closed vessel. Open the vessel only inside the fume hood to add the chemical, then close it before moving to the balance.
-
Temperature: Store and handle at ambient temperature. Heating should only occur in a closed system (reflux) equipped with a condenser.
Emergency Response: Spill Management
Do not use water as the primary cleanup agent; this compound is sparingly soluble in water and will spread.
Figure 2: Triage workflow for chemical spills. Major spills require evacuation due to respiratory irritation risks.
Disposal & Waste Management
Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.
-
Waste Stream: Non-halogenated Organic Solvent Waste.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.
-
Container: High-density polyethylene (HDPE) or glass containers.
-
Labeling: Must explicitly state "this compound" and "Irritant/Combustible."
Disposal Method: The preferred method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber. This ensures complete oxidation of the aromatic ring structure [1].
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 583762, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
